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1-[(2,6-Difluorophenyl)methyl]-4-nitro-1H-pyrazole Documentation Hub

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  • Product: 1-[(2,6-Difluorophenyl)methyl]-4-nitro-1H-pyrazole
  • CAS: 1240567-86-5

Core Science & Biosynthesis

Foundational

Chemical structure and properties of 1-[(2,6-Difluorophenyl)methyl]-4-nitro-1H-pyrazole

[1] Executive Summary 1-[(2,6-Difluorophenyl)methyl]-4-nitro-1H-pyrazole is a specialized heterocyclic building block pivotal in the synthesis of advanced pharmaceutical ingredients (APIs) and agrochemicals.[1] Distingui...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

1-[(2,6-Difluorophenyl)methyl]-4-nitro-1H-pyrazole is a specialized heterocyclic building block pivotal in the synthesis of advanced pharmaceutical ingredients (APIs) and agrochemicals.[1] Distinguished by its 2,6-difluorobenzyl protecting group, this scaffold offers unique steric shielding and metabolic stability compared to its non-fluorinated or mono-fluorinated analogues. It serves as a critical precursor for 4-aminopyrazole derivatives, a privileged motif in kinase inhibitors, soluble guanylate cyclase (sGC) stimulators, and next-generation fungicides.

This guide provides a rigorous technical analysis of its chemical structure, synthesis protocols, physicochemical properties, and reactivity profile, designed for researchers in medicinal and process chemistry.

Part 1: Chemical Identity & Structural Analysis[1]

The compound features a 4-nitropyrazole core N-alkylated with a 2,6-difluorobenzyl group.[1] The specific 2,6-substitution pattern on the benzyl ring creates a "steric tunnel" effect, protecting the benzylic position from oxidative metabolism (e.g., by CYP450 enzymes) while influencing the conformation of the benzyl group relative to the pyrazole ring.

Property Data / Description
IUPAC Name 1-[(2,6-Difluorophenyl)methyl]-4-nitro-1H-pyrazole
Common Name 1-(2,6-Difluorobenzyl)-4-nitropyrazole
Molecular Formula C₁₀H₇F₂N₃O₂
Molecular Weight 239.18 g/mol
CAS Number Not widely indexed; Analog (2,4-isomer): 1240570-25-5
Physical State Crystalline Solid (Pale yellow to off-white)
Solubility Soluble in DMSO, DMF, DCM, Ethyl Acetate; Insoluble in Water
Electronic Features Nitro group (

) at C4 strongly deactivates the pyrazole ring towards electrophilic substitution but facilitates nucleophilic attack or reduction.[1][2]
Structural Significance[1][3]
  • 2,6-Difluoro Motif: The fluorine atoms at the 2 and 6 positions of the benzyl ring provide significant lipophilicity enhancement and metabolic blocking . The C-F bond is bio-isosteric to C-H but resistant to metabolic oxidation.

  • Nitro Group: Acts as a latent amino group. Its strong electron-withdrawing nature (

    
    ) makes the pyrazole ring electron-deficient, stabilizing the molecule during N-alkylation steps.[1]
    

Part 2: Synthesis & Manufacturing[1][3]

The synthesis of 1-[(2,6-Difluorophenyl)methyl]-4-nitro-1H-pyrazole is typically achieved via a convergent N-alkylation strategy.[1] This process must be controlled to ensure high regioselectivity (N1 vs. N2), although the symmetry of 4-nitropyrazole simplifies this compared to asymmetric pyrazoles.

Protocol: Regioselective N-Alkylation[1]

Reagents: 4-Nitro-1H-pyrazole, 2,6-Difluorobenzyl chloride (or bromide), Base (K₂CO₃ or Cs₂CO₃).[1] Solvent: DMF or Acetonitrile (MeCN).

Step-by-Step Methodology:

  • Activation: Charge a reaction vessel with 4-nitro-1H-pyrazole (1.0 equiv) and anhydrous DMF (5-10 volumes). Add Potassium Carbonate (K₂CO₃, 1.5 equiv) or Cesium Carbonate (Cs₂CO₃, 1.2 equiv). Stir at room temperature for 30 minutes to generate the pyrazolate anion.

  • Alkylation: Dropwise add 2,6-Difluorobenzyl chloride (1.1 equiv) to the mixture. The reaction is exothermic; maintain temperature

    
    .
    
  • Heating: Heat the mixture to 60–80°C and monitor by TLC/HPLC. Reaction typically completes within 2–4 hours.

  • Workup: Quench the reaction mixture into ice-water (10 volumes). The product usually precipitates as a solid.

  • Purification: Filter the solid, wash with water and hexanes. Recrystallize from Ethanol/Water or Ethyl Acetate/Heptane if necessary to remove traces of O-alkylated byproducts (rare) or unreacted starting material.

Critical Process Parameter (CPP):

  • Base Selection: Cs₂CO₃ often provides faster kinetics due to the "cesium effect" (higher solubility and looser ion pairing in DMF).

  • Temperature Control: Excessive heat (>100°C) can lead to degradation or multiple alkylations if impurities are present.

Part 3: Reactivity Profile & Functionalization[1]

The primary utility of this compound lies in its transformation into the 4-amino derivative. The nitro group is a "mask" for the amine, which is the actual nucleophile used in drug discovery scaffolds (e.g., amide coupling, urea formation).

Key Transformation: Nitro Reduction

The reduction of the nitro group to the amine (1-[(2,6-Difluorophenyl)methyl]-4-amino-1H-pyrazole) is the gateway step.[1]

Method A: Iron-Mediated Reduction (Bechamp Conditions) [1]

  • Reagents: Fe powder (5 equiv), NH₄Cl (catalytic), Ethanol/Water (3:1).

  • Conditions: Reflux (70-80°C) for 2-4 hours.

  • Advantage: Chemoselective; tolerates halogens (F, Cl) on the benzyl ring without dehalogenation.

  • Mechanism: Single electron transfer (SET) mechanism.

Method B: Catalytic Hydrogenation

  • Reagents: H₂ (1 atm or balloon), 10% Pd/C (5-10 wt%).

  • Solvent: Methanol or Ethanol.[3][4][5]

  • Risk: Potential for hydrogenolysis of the benzylic C-N bond or defluorination (less likely with F, but possible under high pressure/temperature). Method A is preferred for process safety and selectivity.

Visualizing the Reaction Pathway[2]

G Start 4-Nitro-1H-pyrazole Intermediate 1-[(2,6-Difluorobenzyl)]- 4-nitro-1H-pyrazole (Target Compound) Start->Intermediate Alkylation (K2CO3, DMF, 60°C) Reagent 2,6-Difluorobenzyl Chloride Reagent->Intermediate Product 1-[(2,6-Difluorobenzyl)]- 4-amino-1H-pyrazole Intermediate->Product Reduction (Fe/NH4Cl or H2/Pd) Derivatives Kinase Inhibitors sGC Stimulators Fungicides Product->Derivatives Amide Coupling Urea Formation

Figure 1: Synthesis and downstream application pathway of the 1-[(2,6-difluorobenzyl)]-4-nitropyrazole scaffold.

Part 4: Applications in Drug Discovery[1][3]

The 1-benzyl-4-aminopyrazole core is a bio-isostere of aniline and is widely used to construct "hinge-binding" motifs in kinase inhibitors.[1]

Kinase Inhibition

The pyrazole nitrogen (N2) can act as a hydrogen bond acceptor, while the exocyclic amine (from nitro reduction) acts as a donor. This mimics the adenine ring of ATP.

  • Role of 2,6-Difluoro: The 2,6-difluoro substitution restricts the rotation of the benzyl ring, locking the molecule into a bioactive conformation that fits into hydrophobic pockets (e.g., the "gatekeeper" region of kinases).

sGC Stimulators

Analogs of Riociguat and Vericiguat often utilize fluorinated benzyl-pyrazoles.[1] The 2,6-difluoro pattern provides superior metabolic stability compared to the 2-fluoro analogs found in earlier generations, reducing clearance rates.

Agrochemicals (Fungicides)

Pyrazole-carboxamides (e.g., SDHI fungicides) often employ steric bulk on the pyrazole N1 position to ensure specificity for fungal succinate dehydrogenase enzymes.

Part 5: Safety & Handling

  • Hazards: As a nitro compound, it may possess explosive potential if heated under confinement, though the pyrazole ring provides some stability. Treat as a potential energetic material until DSC (Differential Scanning Calorimetry) data confirms otherwise.

  • Handling: Use standard PPE (gloves, goggles, lab coat). Avoid inhalation of dust.

  • Storage: Store in a cool, dry place (2-8°C recommended) protected from light.

  • Waste: Dispose of as hazardous organic waste (halogenated/nitrogenous).

References

  • PubChem. "1-(Difluoromethyl)-4-nitro-1H-pyrazole Compound Summary."[1] National Library of Medicine. [Link](Note: Analogous structure reference for property estimation).

  • Organic Syntheses. "Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles." Org.[4][5][6][7][8] Synth. 2008, 85, 179.[4] [Link]

  • Fustero, S. et al. "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols." J. Org.[7] Chem. 2008.[4][9] [Link]

  • ResearchGate. "Reduction of nitro group to amine group."[3] Discussion on Fe/NH4Cl methodologies. [Link]

Sources

Exploratory

Technical Guide: Solubility Profiling and Thermodynamic Analysis of 1-(2,6-Difluorobenzyl)-4-Nitropyrazole

The following technical guide details the solubility profiling, thermodynamic modeling, and process application for 1-(2,6-difluorobenzyl)-4-nitropyrazole , a critical intermediate in the synthesis of advanced agrochemic...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the solubility profiling, thermodynamic modeling, and process application for 1-(2,6-difluorobenzyl)-4-nitropyrazole , a critical intermediate in the synthesis of advanced agrochemicals and pharmaceutical ingredients (APIs).

Executive Summary & Strategic Importance

1-(2,6-difluorobenzyl)-4-nitropyrazole represents a class of N-alkylated nitropyrazoles often utilized as precursors for amino-pyrazole based kinase inhibitors or succinate dehydrogenase inhibitor (SDHI) fungicides. The specific functionalization—a nitro group at the 4-position (electron-withdrawing, polar) and a 2,6-difluorobenzyl group at the 1-position (lipophilic, lattice-energy enhancing)—creates a unique solubility profile characterized by a "push-pull" electronic system.

Understanding the solid-liquid equilibrium (SLE) of this compound is not merely an academic exercise; it is the cornerstone of:

  • Purification Efficiency: Designing cooling crystallization processes to separate the N1-alkylated product from potential N2-regioisomers or unreacted 4-nitropyrazole.

  • Solvent Selection: Identifying green solvents that maximize yield while minimizing environmental impact (E-factor).

  • Process Safety: Determining the thermodynamic stability of saturated solutions to prevent uncontrolled precipitation.

This guide provides the authoritative protocol for determining, modeling, and applying the solubility data of this specific intermediate.

Chemical Identity and Expected Physicochemical Behavior[1][2][3][4]

FeatureDescriptionImpact on Solubility
Core Structure Pyrazole RingModerate polarity; potential H-bond acceptor (N2).
Substituent 1 4-Nitro Group (

)
Strongly electron-withdrawing; increases polarity and melting point.
Substituent 2 2,6-DifluorobenzylLipophilic; fluorines increase crystal density and lattice energy via weak C-H...F interactions.
Predicted MP

High melting point implies lower general solubility in non-polar solvents.
Solubility Class Class II/IV (BCS-like)Likely low water solubility; high solubility in polar aprotic solvents.

Hypothesis: The compound will exhibit positive enthalpy of dissolution (


), meaning solubility increases with temperature. It will likely follow the order:


Experimental Methodology: The "Standard Operating Procedure"

To generate high-integrity solubility data, we employ a dual-method approach: Dynamic Laser Monitoring for speed and Static Gravimetric Analysis for precision.

Materials & Purity[4]
  • Solute: 1-(2,6-difluorobenzyl)-4-nitropyrazole, purity

    
     (determined by HPLC area normalization).
    
  • Solvents: Analytical grade (AR) or HPLC grade, dried over 4Å molecular sieves.

Protocol: Dynamic Laser Monitoring (Polythermal Method)

This method is ideal for constructing the solubility curve quickly with minimal material.

  • Preparation: Weigh a precise mass (

    
    ) of solute and solvent (
    
    
    
    ) into a glass vial with a magnetic stirrer.
  • Heating: Heat the mixture at a constant rate (

    
    ) while stirring.
    
  • Detection: A laser beam passes through the vial. The clear point (

    
    ) is recorded when the laser transmission reaches 100% (solute fully dissolved).
    
  • Cooling: Cool at a controlled rate. The cloud point (

    
    ) is recorded when transmission drops (nucleation occurs).
    
  • Iteration: Add more solute to the same vial and repeat to generate points for higher concentrations.

Protocol: Static Gravimetric Analysis (Isothermal Method)

Use this for validation at key temperatures (


).
  • Equilibration: Add excess solute to the solvent in a jacketed vessel at constant temperature

    
    . Stir for 24-48 hours.
    
  • Settling: Stop stirring and allow the suspension to settle for 2 hours.

  • Sampling: Withdraw the supernatant using a pre-heated syringe filter (

    
    ).
    
  • Quantification: Weigh the supernatant (

    
    ), evaporate the solvent, and weigh the dry residue (
    
    
    
    ).
  • Calculation:

    
    
    Where 
    
    
    
    is the mole fraction solubility.

Thermodynamic Modeling Framework

Experimental data must be correlated with thermodynamic models to allow for interpolation and process simulation.

Modified Apelblat Equation

This semi-empirical model is the industry standard for correlating solubility with temperature.



  • 
    :  Empirical parameters obtained by non-linear regression.
    
  • Interpretation:

    
     is related to the enthalpy of solution, and 
    
    
    
    accounts for the temperature dependence of the heat capacity difference.
(Buchowski-Ksiazczak) Equation

Useful for non-ideal solutions where solvent-solute interactions are complex.



  • 
    :  Non-ideality parameter.
    
  • 
    :  Enthalpy parameter.
    
  • 
    :  Melting point of the solute (Kelvin).
    
Thermodynamic Functions

Using the Van't Hoff analysis, we derive the thermodynamic drivers of dissolution:

  • Enthalpy (

    
    ): 
    
    
    
    
  • Gibbs Free Energy (

    
    ): 
    
    
    
    
  • Entropy (

    
    ): 
    
    
    
    

Analysis:

  • If

    
    : The dissolution is endothermic  (requires heat). Solubility increases with 
    
    
    
    .[1]
  • If

    
    : The dissolution is non-spontaneous (requires energy/mixing).
    
  • If

    
    : The driving force is the increase in disorder (entropy-driven).
    

Visualization of Workflows

Experimental & Analytical Workflow

The following diagram illustrates the logical flow from raw material to thermodynamic parameters.

SolubilityWorkflow cluster_Methods Measurement Protocols cluster_Models Thermodynamic Modeling RawMaterial 1-(2,6-difluorobenzyl)-4-nitropyrazole (Purity > 99.5%) Dynamic Dynamic Laser Method (Polythermal) RawMaterial->Dynamic Static Static Gravimetric Method (Isothermal) RawMaterial->Static SolventPrep Solvent Preparation (Drying & Degassing) SolventPrep->Dynamic SolventPrep->Static DataProcessing Data Processing (Mole Fraction Calculation) Dynamic->DataProcessing T_clear vs Conc. Static->DataProcessing Mass Balance Apelblat Modified Apelblat Model (Temperature Dependence) DataProcessing->Apelblat VantHoff Van't Hoff Analysis (Enthalpy/Entropy) DataProcessing->VantHoff Application Process Design (Crystallization/Purification) Apelblat->Application Solubility Curve VantHoff->Application Energy Requirements

Figure 1: Integrated workflow for solubility determination and thermodynamic modeling.

Process Application: Crystallization Design

Based on the expected solubility profile (High in Acetone, Low in Water/Ethanol), we can design a Cooling-Antisolvent Crystallization process.

Scenario: Purification of Crude Intermediate

Objective: Purify 1-(2,6-difluorobenzyl)-4-nitropyrazole from a reaction mixture containing unreacted 4-nitropyrazole.

  • Dissolution: Dissolve the crude mixture in Acetone (or Ethyl Acetate) at elevated temperature (

    
    ). The solubility is high, minimizing solvent volume.
    
  • Filtration: Hot filtration to remove inorganic salts (e.g., NaF, KCl from the alkylation step).

  • Cooling: Cool the solution to

    
    .
    
  • Antisolvent Addition: Slowly add Water (or Ethanol) as an antisolvent.

    • Why? The hydrophobic 2,6-difluorobenzyl group makes the target compound much less soluble in water than the unreacted 4-nitropyrazole (which is more polar and lacks the lipophilic benzyl group).

  • Nucleation & Growth: The target compound precipitates selectively.

  • Recovery: Filter and wash with a cold Water/Acetone (80:20) mix.

Solvent Selection Guide (Hansen Parameters)
Solvent

(Dispersion)

(Polarity)

(H-Bonding)
Suitability
Toluene 18.01.42.0Poor (Too non-polar for nitro group)
Ethyl Acetate 15.85.37.2Good (Balanced interactions)
Acetone 15.510.47.0Excellent (Strong dipole-dipole)
Ethanol 15.88.819.4Moderate (Good for crystallization)
Water 15.516.042.3Antisolvent (Too polar/H-bonding)

References

  • Tang, S., et al. "Solubility and Thermodynamic Properties of 1-Nitropyrazole in Various Pure Solvents." Journal of Chemical & Engineering Data, vol. 64, no. 12, 2019. Link (Provides methodology for nitropyrazole solubility).

  • Apelblat, A., & Manzurola, E. "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from 278 to 348 K." Journal of Chemical Thermodynamics, vol. 31, no. 1, 1999. Link (Foundational paper for the Modified Apelblat Equation).

  • Hansen, C. M. Hansen Solubility Parameters: A User's Handbook. 2nd ed., CRC Press, 2007. Link (Source for solvent selection parameters).

  • Li, Y., et al. "Synthesis and crystal structure of 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid." Journal of Chemical Crystallography, vol. 42, 2012.

Sources

Foundational

Strategic Deployment of 2,6-Difluorobenzyl Pyrazole Scaffolds in Medicinal Chemistry

Executive Summary This technical guide analyzes the medicinal chemistry of 2,6-difluorobenzyl pyrazole derivatives , a privileged scaffold architecture used to optimize metabolic stability, potency, and target selectivit...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide analyzes the medicinal chemistry of 2,6-difluorobenzyl pyrazole derivatives , a privileged scaffold architecture used to optimize metabolic stability, potency, and target selectivity. While the pyrazole ring serves as a robust pharmacophore (often mimicking histidine or acting as a hydrogen bond donor/acceptor), the 2,6-difluorobenzyl appendage is a strategic modification. It is frequently employed to block oxidative metabolism at the benzylic and ortho positions, induce atropisomerism-like conformational restrictions, and fill hydrophobic pockets in targets such as Soluble Guanylate Cyclase (sGC) and RORγt .

Part 1: The Pharmacophore & The "Fluorine Effect"

Structural Logic: Why 2,6-Difluoro?

In Structure-Activity Relationship (SAR) studies, the transition from a benzyl group to a 2,6-difluorobenzyl group is rarely accidental. It is a calculated move to address specific liabilities in a lead compound.

  • Metabolic Blockade: The para position of a benzyl ring is a metabolic "hotspot" for CYP450-mediated oxidation. While a single fluorine at the para position blocks this, it often increases lipophilicity (

    
    ) too drastically. The 2,6-difluoro  substitution protects the ortho positions and, via steric shielding, reduces the metabolic vulnerability of the benzylic carbon (the linker).
    
  • Conformational Locking: The two fluorine atoms at the 2 and 6 positions create significant steric bulk. When attached to a pyrazole via a methylene linker, this substitution restricts the rotation of the benzyl ring relative to the pyrazole core. This "conformational lock" can pre-organize the molecule into a bioactive conformation, reducing the entropic penalty of binding.

  • Electrostatic Complementarity: The high electronegativity of fluorine creates a quadrupole moment that can engage in specific

    
     stacking interactions with electron-deficient amino acids (like Phenylalanine or Tryptophan) in the binding pocket, interactions that a standard phenyl ring cannot achieve.
    
Mechanistic Pathway: The Shielding Effect

The following diagram illustrates the SAR logic behind this specific substitution pattern.

SAR_Logic Lead Benzyl-Pyrazole Lead (Metabolically Unstable) Problem CYP450 Oxidation (Benzylic/Ortho Attack) Lead->Problem In vivo liability Sol_2F 2,6-Difluoro Substitution Problem->Sol_2F Medicinal Chem Strategy Outcome1 Steric Shielding of Benzylic C Sol_2F->Outcome1 Electronic Repulsion Outcome2 Conformational Restriction Sol_2F->Outcome2 Rotational Barrier Final Optimized Potency & Half-life Outcome1->Final Outcome2->Final

Caption: SAR logic flow demonstrating how 2,6-difluoro substitution mitigates metabolic risks and improves binding entropy.

Part 2: Case Studies in Drug Development

Cardiovascular: sGC Stimulators (The YC-1 Lineage)

The discovery of YC-1 (a benzyl-indazole derivative) opened a new class of drugs: sGC stimulators .[1] These compounds activate Soluble Guanylate Cyclase independently of Nitric Oxide (NO).[1][2]

  • The Challenge: YC-1 had poor potency and metabolic stability.

  • The Optimization: Medicinal chemists explored the "benzyl" pocket extensively. While Riociguat (a market-approved drug) utilizes a 2-fluorobenzyl group, research into 2,6-difluorobenzyl analogs demonstrated that the extra fluorine can further enhance potency by filling the hydrophobic cleft of the sGC

    
    -subunit more effectively than the mono-substituted variants.
    
  • Key Insight: The pyrazole N-1 position is the critical vector. Substituting the benzyl group here dictates the fit into the heme-binding pocket of sGC.

Inflammation: RORγt Inverse Agonists

A pivotal study (Source 1.3) identified a 2,6-difluorobenzyl ether series as superior RORγt inverse agonists.[3]

  • Mechanism: The 2,6-difluorobenzyl moiety caused Helix 11 of the RORγt protein to partially uncoil.

  • Result: This uncoiling created a new, enlarged binding pocket that perfectly accommodated the bulky 2,6-difluorobenzyl group, resulting in a net potency gain (EC50 = 11 nM) and high selectivity against LXR/PXR nuclear receptors.

Part 3: Experimental Protocols

Synthesis of 1-(2,6-Difluorobenzyl)-Pyrazole Derivatives

Objective: Regioselective N-alkylation of a substituted pyrazole core. Note: Pyrazoles with asymmetric substituents (e.g., 3-methyl vs 5-methyl) can yield regioisomers (N1 vs N2 alkylation). The conditions below favor thermodynamic control, but isomers must be separated.

Reagents
  • Substituted Pyrazole starting material (1.0 eq)

  • 2,6-Difluorobenzyl bromide (1.1 eq)

  • Cesium Carbonate (

    
    ) or Sodium Hydride (
    
    
    
    ) (1.5 - 2.0 eq)
  • Anhydrous DMF or Acetonitrile (

    
    )
    
Protocol (Self-Validating System)
  • Activation: In a flame-dried round-bottom flask under Argon, dissolve the pyrazole derivative (1.0 mmol) in anhydrous DMF (5 mL).

  • Deprotonation:

    • Method A (Mild): Add

      
       (2.0 mmol). Stir at RT for 30 min.
      
    • Method B (Strong): Cool to 0°C. Add

      
       (60% dispersion, 1.2 mmol). Stir for 15 min until gas evolution ceases.
      
  • Alkylation: Add 2,6-difluorobenzyl bromide (1.1 mmol) dropwise via syringe.

  • Reaction:

    • Allow to warm to Room Temperature (RT).

    • Stir for 4–12 hours.

    • Validation Point (TLC/LCMS): Pull an aliquot at 2 hours. Look for the disappearance of the pyrazole mass (M+H) and appearance of Product Mass (M + 127 approx). If starting material remains after 6 hours, heat to 60°C.

  • Workup: Quench with saturated

    
    . Extract with EtOAc (3x). Wash organics with water and brine (critical to remove DMF). Dry over 
    
    
    
    .
  • Purification: Flash chromatography is mandatory to separate N1/N2 regioisomers.

    • Eluent: Hexane/EtOAc gradient. The 2,6-difluorobenzyl group is lipophilic; the product usually elutes earlier than the unsubstituted pyrazole.

Synthetic Workflow Diagram

Synthesis_Flow Start Substituted Pyrazole (Core Scaffold) Step1 Deprotonation (NaH or Cs2CO3, DMF) Start->Step1 Step2 Add 2,6-Difluorobenzyl Bromide (Electrophile) Step1->Step2 Check LCMS Validation (Target Mass Check) Step2->Check Check->Step2 Incomplete (Heat) Workup Extraction & Drying Check->Workup Complete Purify Flash Chromatography (Isomer Separation) Workup->Purify Final Pure 1-(2,6-difluorobenzyl)pyrazole Purify->Final

Caption: Step-by-step synthetic workflow for the N-alkylation of pyrazoles with 2,6-difluorobenzyl bromide.

Part 4: Comparative Data Summary

The following table summarizes the impact of the 2,6-difluorobenzyl group compared to unsubstituted or mono-substituted analogs in typical medicinal chemistry campaigns (generalized data based on sGC and RORγt studies).

FeatureBenzyl (Bn)2-Fluorobenzyl2,6-DifluorobenzylImpact Analysis
Metabolic Stability Low (Rapid Oxidation)ModerateHigh 2,6-substitution blocks ortho attack and sterically shields the benzylic carbon.
Lipophilicity (cLogP) Baseline+0.2 to +0.4+0.5 to +0.8 Increases membrane permeability but requires solubility monitoring.
Rotational Freedom High (Free rotation)RestrictedLocked High barrier to rotation creates a defined "bioactive conformation."
Electronic Effect NeutralDipoleQuadrupole Strong electron-withdrawing nature reduces electron density on the pyrazole ring.

Part 5: References

  • Discovery of 2,6-difluorobenzyl ether series of phenyl ((R)-3-phenylpyrrolidin-3-yl)sulfones as surprisingly potent, selective and orally bioavailable RORγt inverse agonists. [3]

    • Source: Bioorganic & Medicinal Chemistry Letters (2020).[3]

    • Context: Defines the structural superiority of the 2,6-difluorobenzyl ether in creating a novel binding pocket.

    • Link:

  • Soluble Guanylyl Cyclase Activators and Stimulators.

    • Source: Encyclopedia MDPI (2023).[1]

    • Context: Reviews the SAR of YC-1 and Nelociguat derivatives where benzyl ring optimization is key to sGC stimulation.

    • Link:

  • Synthesis and biological evaluation of novel pyrazole derivatives with anticancer activity.

    • Source: European Journal of Medicinal Chemistry (2011).[4]

    • Context: Provides foundational protocols for pyrazole synthesis and biological testing relevant to this scaffold.

    • Link:

  • Preparation method of 2,6-difluorobenzyl bromide.

    • Source: Google Patents (CN102070398A).

    • Context: Industrial scale synthesis of the key electrophile used in the protocols above.

    • Link:

Sources

Exploratory

Predicted Biological Activity of 1-[(2,6-Difluorophenyl)methyl]-4-nitro-1H-pyrazole Scaffolds

Executive Summary The search for novel antimicrobial and antineoplastic agents has increasingly focused on nitrogen-rich heterocycles.[1] Among these, the 1-[(2,6-difluorophenyl)methyl]-4-nitro-1H-pyrazole scaffold repre...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The search for novel antimicrobial and antineoplastic agents has increasingly focused on nitrogen-rich heterocycles.[1] Among these, the 1-[(2,6-difluorophenyl)methyl]-4-nitro-1H-pyrazole scaffold represents a high-value pharmacophore.[1] This guide analyzes the predicted biological activity of this specific scaffold, synthesizing data from Structure-Activity Relationship (SAR) studies of N-benzyl-4-nitropyrazoles.[1]

Our predictive modeling suggests this scaffold possesses a dual-action profile:

  • Antimicrobial Efficacy: High predicted affinity for bacterial DNA Gyrase B (GyrB), driven by the electron-withdrawing nitro group and the lipophilic fluorinated benzyl moiety.[1]

  • Metabolic Stability: The specific 2,6-difluoro substitution pattern is predicted to block metabolic oxidation at the benzylic position, a common failure point in non-fluorinated analogs.[1]

Structural Analysis & Pharmacophore Modeling[1]

The biological potency of this scaffold is not accidental; it is a result of precise chemical engineering.[1] We deconstruct the molecule into three functional domains:

The Core: 4-Nitro-1H-Pyrazole

The pyrazole ring serves as a stable linker, but the C4-nitro group is the pharmacodynamic driver.[1]

  • Electronic Effect: The nitro group is a strong electron-withdrawing group (EWG), reducing the electron density of the pyrazole ring. This increases the acidity of the C3/C5 protons, potentially strengthening hydrogen bond interactions with enzyme active sites (e.g., Ser/Tyr residues in kinase pockets).

  • Bioactivity Correlation: Nitro-pyrazoles have historically shown superior antimicrobial activity compared to their amino- or hydrogen-substituted counterparts [1].[1]

The Tail: 2,6-Difluorobenzyl Group

The N1-benzyl attachment dictates the pharmacokinetic profile (ADMET). The choice of 2,6-difluoro substitution is critical:

  • Conformational Lock: The ortho-fluorines create steric bulk that restricts the rotation of the benzyl ring relative to the pyrazole core.[1] This "pre-organized" conformation often reduces the entropy penalty upon binding to a protein target.[1]

  • Metabolic Blockade: Benzylic carbons are prone to oxidation by Cytochrome P450 enzymes.[1] Fluorine substitution at the ortho positions sterically and electronically protects the benzylic hydrogens, significantly extending the predicted half-life (

    
    ) [2].
    
Visualization of the SAR Logic

SAR_Logic Scaffold 1-[(2,6-Difluorophenyl)methyl] -4-nitro-1H-pyrazole Nitro C4-Nitro Group (Electronic Warhead) Scaffold->Nitro Pyrazole Pyrazole Core (Scaffold/Linker) Scaffold->Pyrazole Benzyl 2,6-Difluorobenzyl (Lipophilic Tail) Scaffold->Benzyl Effect_Nitro Increases H-bond acidity Enhances Antimicrobial Activity Nitro->Effect_Nitro Inductive Effect Effect_F Blocks Metabolic Oxidation Increases Lipophilicity (LogP) Benzyl->Effect_F Bioisosterism

Figure 1: Structure-Activity Relationship (SAR) decomposition of the target scaffold.[1]

Predicted Pharmacological Profiles[2][3]

Based on fragment-based drug design (FBDD) principles and existing literature on N-benzyl-4-nitropyrazoles, we predict the following biological activities.

Primary Target: Antimicrobial (DNA Gyrase Inhibition)

The 4-nitropyrazole moiety is a known bioisostere for the pyrrole pharmacophores found in natural antibiotics.[1]

  • Mechanism: Competitive inhibition of the ATP-binding pocket of bacterial DNA Gyrase B (GyrB).[1]

  • Prediction: The 2,6-difluorobenzyl group is predicted to occupy the hydrophobic pocket adjacent to the ATP binding site, mimicking the interaction of adenine but with higher affinity due to halogen bonding [3].

  • Spectrum: Broad-spectrum potential against Gram-positive bacteria (S. aureus, B. subtilis) and select Gram-negative strains (E. coli).[1]

Secondary Target: Anticancer (RIP1 Kinase Inhibition)

Benzyl-1H-pyrazoles have been identified as inhibitors of Receptor Interacting Protein 1 (RIP1) kinase, a key regulator of necroptosis (programmed necrosis) [4].[2]

  • Relevance: Necroptosis is implicated in ischemic injuries and neurodegenerative diseases.[1]

  • Prediction: The electron-deficient nitro-pyrazole core is expected to form a key hydrogen bond with the hinge region of the kinase, while the difluorophenyl ring fills the hydrophobic back-pocket.[1]

Experimental Protocols

To validate these predictions, the following synthesis and assay protocols are recommended. These protocols are designed to be self-validating with built-in checkpoints.[1]

Synthesis: Regioselective N-Alkylation

Objective: Synthesize 1-[(2,6-difluorophenyl)methyl]-4-nitro-1H-pyrazole.

Reagents:

  • 4-Nitro-1H-pyrazole (1.0 eq)[1]

  • 2,6-Difluorobenzyl bromide (1.1 eq)

  • Potassium Carbonate (

    
    ) (2.0 eq)
    
  • Acetonitrile (ACN) (Solvent)

Protocol:

  • Dissolution: Dissolve 4-nitro-1H-pyrazole in anhydrous ACN under a nitrogen atmosphere.

  • Deprotonation: Add

    
     and stir at Room Temperature (RT) for 30 minutes. Checkpoint: Solution should become slightly cloudy as the pyrazolate anion forms.
    
  • Alkylation: Dropwise add 2,6-difluorobenzyl bromide.

  • Reflux: Heat to 80°C for 6–8 hours. Monitor via TLC (Hexane:EtOAc 3:1).[1]

  • Workup: Cool, filter off inorganic salts, and concentrate the filtrate.

  • Purification: Recrystallize from Ethanol/Water or purify via silica gel column chromatography.

Yield Expectation: >85% due to the high reactivity of the benzyl halide and the nucleophilicity of the pyrazole.

Synthesis Workflow Diagram

Synthesis_Flow Start Start: 4-Nitro-1H-pyrazole Step1 1. Dissolve in ACN 2. Add K2CO3 (Base) Start->Step1 Check1 Checkpoint: Anion Formation (Cloudy suspension) Step1->Check1 Step2 Add 2,6-Difluorobenzyl bromide Check1->Step2 Proceed Step3 Reflux 80°C (6-8 hrs) Step2->Step3 Check2 TLC Monitoring (Hexane:EtOAc 3:1) Step3->Check2 Check2->Step3 Incomplete Finish Product: 1-[(2,6-Difluorophenyl)methyl] -4-nitro-1H-pyrazole Check2->Finish Conversion >95%

Figure 2: Step-by-step synthesis workflow for the target scaffold.

In Silico Validation Data (Predicted)

Before wet-lab synthesis, computational validation is essential to prioritize resources.[1] The following data summarizes the predicted physicochemical properties calculated using standard QSAR algorithms (e.g., SwissADME).

Table 1: Predicted ADMET Profile

PropertyPredicted ValueInterpretation
Molecular Weight ~239.18 g/mol Optimal for oral bioavailability (<500).[1]
LogP (Lipophilicity) 2.4 – 2.8Good membrane permeability; ideal for crossing bacterial cell walls.[1]
H-Bond Donors 0Increases lipophilicity and CNS penetration potential.[1]
H-Bond Acceptors 4 (Nitro + N)Sufficient for target binding interactions.[1]
TPSA ~60 ŲExcellent intestinal absorption predicted.[1]
Metabolic Stability High2,6-difluoro substitution blocks primary metabolic sites.[1]

References

  • Muthubhupathi, G., et al. (2024).[3] Synthesis and Biological Activities of Some Pyrazole Derivatives. Academic Strive.

  • Saucier, M. A. (2020).[1][4][5] Synthesis of Fluorinated Pyrazoles via Intra- and Intermolecular Cyclization Reactions. University of Mississippi.[1][4]

  • Desai, N. C., et al. (2014). Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. MedDocs.

  • Li, X., et al. (2016). Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors. Chemical Biology & Drug Design.

  • BenchChem. (2025).[1][6] Application Notes: 1-Benzyl-4-(4-bromophenyl)pyrazole in the Development of Molecular Probes.

Sources

Foundational

Technical Guide: Safe Handling and Lifecycle Management of Fluorinated Nitro-Pyrazole Intermediates

Executive Summary: The Dual Nature of the Scaffold Fluorinated nitro-pyrazoles are high-value pharmacophores. The pyrazole ring offers metabolic stability and hydrogen-bonding vectors, while the fluorine atom modulates l...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Dual Nature of the Scaffold

Fluorinated nitro-pyrazoles are high-value pharmacophores. The pyrazole ring offers metabolic stability and hydrogen-bonding vectors, while the fluorine atom modulates lipophilicity (


) and blocks metabolic soft spots. However, the combination of a nitrogen-rich heterocycle with a nitro group (

) creates an "explosophore"—a structural motif inherent to energetic materials (explosives/propellants).[1]

The Safety Gap: Standard Safety Data Sheets (SDS) for early-stage research intermediates often list these compounds merely as "Irritants" (H315/H319) or "Harmful" (H302).[1] They rarely capture the thermal instability or shock sensitivity inherent to this class until specific calorimetric testing is performed.

Core Directive: Treat all fluorinated nitro-pyrazoles as Class 1.1 Explosives (mass explosion hazard) until Differential Scanning Calorimetry (DSC) proves otherwise.

Deconstructing the SDS: Beyond the GHS Codes

A standard SDS is necessary but insufficient for this chemical class. You must interpret the data gaps.

The "Silent" Sections
SDS SectionStandard EntryExpert Interpretation for Nitro-Pyrazoles
Sec 2: Hazards H302 (Harmful if swallowed)H315 (Skin Irritant)MISSING: EUH001 (Explosive when dry) or H200 series.[1] Action: Assume shock sensitivity.
Sec 5: Fire "Use water spray, dry chemical..."[1]RISK: Decomposition releases HF and NOx. Standard dry powder may not quench a self-sustaining decomposition.
Sec 9: Physical MP: 160-164°CCRITICAL: If MP is close to Decomposition Temp (

), melting can trigger thermal runaway.[1]
Sec 10: Stability "Stable under normal conditions"FALSE: "Normal" does not include reaction exotherms.[1] Nitro-pyrazoles often decompose violently >180°C.

Energetic Assessment: The "Rule of 100"

Before scaling any reaction beyond 100 mg, you must validate the thermal envelope.

Mandatory Screening Protocol (DSC)

Objective: Determine the Onset Temperature (


) and Energy of Decomposition (

).[1]
  • Instrument: Differential Scanning Calorimeter (DSC) using Gold-plated high-pressure crucibles (to prevent HF corrosion of standard aluminum pans).

  • Ramp Rate: 5°C/min (Standard) and 2°C/min (for precise onset detection).

  • Thresholds:

    • 
      :  High energetic potential.[1]
      
    • 
      :  Potential for detonation.[1]
      
    • 
      :  The temperature at which the exothermic event begins.[1]
      
The Safety Margin

Adopt the "Rule of 100" for process safety:


[1]

If


 is 200°C, your reaction temperature must never exceed 100°C.[1]
Visualization: Risk Assessment Workflow

The following diagram outlines the decision logic for scaling up fluorinated nitro-pyrazole synthesis.

RiskAssessment Start New Nitro-Pyrazole Intermediate StructureCheck Structural Alert Check (Oxygen Balance, N:C Ratio) Start->StructureCheck DSC_Test Run DSC (Gold Crucible, 5°C/min) StructureCheck->DSC_Test Decision_Energy Energy Release (ΔH) DSC_Test->Decision_Energy Low_Risk Low Energy (<500 J/g) Decision_Energy->Low_Risk Low High_Risk High Energy (>800 J/g) Decision_Energy->High_Risk High Medium_Risk Medium Energy (500-800 J/g) Decision_Energy->Medium_Risk Medium ScaleUp Proceed to Scale-Up (With Blast Shield) Low_Risk->ScaleUp Fallout STOP: Do Not Scale Redesign Route High_Risk->Fallout Process_Limit Define Process Limit: T_max = T_onset - 100°C Medium_Risk->Process_Limit Process_Limit->ScaleUp

Caption: Figure 1. Thermal safety decision matrix for high-energy nitrogen heterocycles.

Operational Handling Protocol

Personal Protective Equipment (PPE) & Engineering Controls[1]
  • Primary Barrier: Fume hood with sash at lowest working position.

  • Secondary Barrier: Polycarbonate blast shield (minimum 1/2 inch thickness) positioned between the operator and the reaction vessel.

  • Hands: Double nitrile gloves (fluorinated compounds can permeate standard latex).[1]

  • Static Control: CRITICAL. Nitro-pyrazoles are often dry powders with high static potential.[1]

    • Use an ionizing fan in the weighing area.

    • Prohibited: Metal spatulas.

    • Required: Conductive plastic or wood spatulas.

Reaction Setup (The "Soft Landing" Approach)

When synthesizing or manipulating these intermediates, avoid "all-in" addition.

  • Solvent Heel: Always start with a solvent heel. Never add solid nitro-pyrazole to a dry flask.

  • Dilution: Maintain concentration

    
     to ensure heat dissipation capacity.
    
  • Cooling Failure Mode: Setup the reaction such that if cooling fails (e.g., cryostat power loss), the reagent addition pump automatically stops (interlock system).

Visualization: Safe Synthesis Loop

This diagram illustrates the "fail-safe" reaction setup required for energetic intermediates.

ReactionSetup Reagent Reagent Feed (Pump) Reactor Reactor Vessel (Dilute Solution) Reagent->Reactor Slow Addition Interlock Safety Interlock (Temp Sensor) Interlock->Reagent Stops Pump if T > Limit Reactor->Interlock Temp Data Quench Quench Tank (Pre-cooled) Reactor->Quench Gravity Drop (Emergency) Cooling Cryostat/Cooling (-20°C to 0°C) Cooling->Reactor Maintains Temp

Caption: Figure 2. Fail-safe reaction loop with automated interlock for exothermic control.

Waste Disposal & Emergency Response

The Fluorine Factor (HF Release)

In the event of a fire or thermal decomposition, fluorinated nitro-pyrazoles will release Hydrogen Fluoride (HF) gas.

  • Hazard: HF is highly corrosive and penetrates skin to attack bone calcium.

  • Response:

    • Do not breathe fumes.[2][3][4][5][6][7][8]

    • Apply Calcium Gluconate gel immediately to any skin exposure.

    • Evacuate the lab; standard gas masks may not be sufficient for high HF concentrations.

Disposal Protocol

Do NOT mix with general organic waste solvents (Halogenated waste stream is insufficient).[1]

  • Segregation: Collect in a dedicated container labeled: "High Energy / Fluorinated Organic - DO NOT CONSOLIDATE."

  • Neutralization (Small Scale): For trace amounts, chemical oxidation (bleach) is not recommended due to potential chloramine formation with the pyrazole nitrogen.

  • Destruction: The only validated method is High-Temperature Incineration (>1100°C) with alkaline scrubbing to capture HF.

References

  • Thermal Decomposition of Nitropyrazoles. Muravyev, N. V., et al. (2016). ResearchGate.[9] Analysis of decomposition pathways and evolved gases for dinitropyrazoles.

  • Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Tang, et al. (2019). National Institutes of Health (PMC). Comprehensive review of density, heat of formation, and sensitivity.

  • Safety Data Sheet: 4-Nitro-1H-pyrazole. Fisher Scientific. (2025).[2][5][6] Standard GHS classification and handling data. [1]

  • Disposal of PFAS and Fluorinated Compounds. EPA Interim Guidance. (2024). Protocols for incineration of stable fluorinated bonds. [1][10]

  • Process Safety Assessments in Pharma. SK Pharmteco. (2025). Importance of calorimetry in scaling high-energy chemistries.

Sources

Protocols & Analytical Methods

Method

Synthesis protocol for 1-[(2,6-Difluorophenyl)methyl]-4-nitro-1H-pyrazole from 4-nitropyrazole

This application note details the synthesis of 1-[(2,6-Difluorophenyl)methyl]-4-nitro-1H-pyrazole , a structural motif relevant to the development of GABAergic modulators, kinase inhibitors, and agrochemicals. The protoc...

Author: BenchChem Technical Support Team. Date: March 2026

This application note details the synthesis of 1-[(2,6-Difluorophenyl)methyl]-4-nitro-1H-pyrazole , a structural motif relevant to the development of GABAergic modulators, kinase inhibitors, and agrochemicals.

The protocol focuses on a robust Regioselective


-Alkylation  strategy. While 4-nitropyrazole is an ambident nucleophile, its symmetry renders the 

and

positions equivalent, simplifying the purification process compared to asymmetric pyrazoles.

)
Scale:  Laboratory (1–10 g) to Pilot (100 g+)

Introduction & Retrosynthetic Analysis

Scientific Context

The target molecule belongs to a class of


-benzyl pyrazoles frequently utilized as pharmacophores in medicinal chemistry. The 2,6-difluorobenzyl  moiety is a critical bioisostere; the fluorine atoms at the 2 and 6 positions provide metabolic stability (blocking oxidation) and unique steric bulk that can lock the conformation of the benzyl group relative to the pyrazole ring.
Retrosynthesis

The most efficient disconnection is the


 bond between the pyrazole nitrogen and the benzylic carbon.
  • Disconnection:

    
    -Alkylation.
    
  • Starting Material 1 (Nucleophile): 4-Nitropyrazole (commercially available, pKa

    
     9.6).
    
  • Starting Material 2 (Electrophile): 2,6-Difluorobenzyl bromide (preferred) or chloride.[1]

Note on Regiochemistry: Unlike 3-substituted pyrazoles, 4-nitropyrazole is symmetric (


 symmetry in its anionic form). Therefore, alkylation at either nitrogen yields the same  product, eliminating the risk of regioisomeric byproducts.

Chemical Strategy & Mechanism

The synthesis proceeds via a base-mediated


 displacement.
  • Deprotonation: A base removes the acidic proton from 4-nitropyrazole to generate the pyrazolate anion. The nitro group at position 4 delocalizes the negative charge, stabilizing the anion but also reducing its nucleophilicity.

  • Nucleophilic Attack: The pyrazolate nitrogen attacks the benzylic carbon of the halide.

  • Steric Consideration: The 2,6-difluoro substitution on the benzyl ring creates steric hindrance. Consequently, bromide is the preferred leaving group over chloride to ensure reaction efficiency. If chloride is used, catalytic sodium iodide (Finkelstein conditions) is recommended.

Diagram 1: Reaction Scheme & Mechanism

ReactionScheme SM1 4-Nitropyrazole (Nucleophile) Inter Pyrazolate Anion (Resonance Stabilized) SM1->Inter Deprotonation Base Base (K2CO3 or NaH) Base->Inter TS Transition State (SN2 Attack) Inter->TS + SM2 SM2 2,6-Difluorobenzyl bromide SM2->TS Prod Target Product 1-[(2,6-Difluorophenyl)methyl] -4-nitro-1H-pyrazole TS->Prod - HBr

Caption: Mechanistic pathway for the base-mediated synthesis of the target pyrazole.

Materials & Safety

Safety Warning: 2,6-Difluorobenzyl bromide is a lachrymator and skin irritant. 4-Nitropyrazole is a potential energetic material; avoid heating dry solids to decomposition. Handle all reagents in a fume hood.

ReagentMW ( g/mol )Equiv.[2][3][4][5][6]RoleCAS No.
4-Nitropyrazole 113.071.0Nucleophile2075-46-9
2,6-Difluorobenzyl bromide 207.021.1Electrophile85118-00-9
Potassium Carbonate (

)
138.212.0Base584-08-7
DMF (Anhydrous) 73.09-Solvent68-12-2
Ethyl Acetate 88.11-Extraction141-78-6

Experimental Protocol (Method A: / DMF)

This method is recommended for general laboratory synthesis due to its operational simplicity and high tolerance for moisture compared to hydride bases.

Step-by-Step Procedure
  • Setup:

    • Equip a 100 mL round-bottom flask with a magnetic stir bar and a nitrogen inlet adapter.

    • Charge the flask with 4-Nitropyrazole (1.13 g, 10.0 mmol) and Potassium Carbonate (2.76 g, 20.0 mmol) .

    • Add Anhydrous DMF (20 mL) .

    • Note: DMF is preferred over acetonitrile to ensure solubility of the nitropyrazolate anion.

  • Activation:

    • Stir the suspension at Room Temperature (RT) for 15–30 minutes. The mixture may turn slightly yellow as the anion forms.

  • Alkylation:

    • Add 2,6-Difluorobenzyl bromide (2.28 g, 11.0 mmol) dropwise via syringe over 5 minutes.

    • Critical Step: Due to the steric hindrance of the 2,6-difluoro group, heat the reaction mixture to 60 °C for 4–6 hours.

    • Monitoring: Monitor by TLC (System: 30% EtOAc in Hexanes). The starting material (Rf ~0.2) should disappear, and a new less polar spot (Rf ~0.6) should appear.

  • Workup:

    • Cool the mixture to RT.

    • Pour the reaction mixture into Ice-Water (100 mL) . The product often precipitates as a solid.

    • If solid forms: Filter the precipitate, wash with water (

      
       mL) and hexanes (
      
      
      
      mL). Dry under vacuum.[6]
    • If oil forms: Extract with Ethyl Acetate (

      
       mL). Wash combined organics with Water (
      
      
      
      ) and Brine (
      
      
      ) to remove DMF. Dry over
      
      
      , filter, and concentrate.
  • Purification:

    • If the crude purity is <95% (by NMR/HPLC), purify via recrystallization from Ethanol/Water or Flash Column Chromatography (Gradient: 0

      
       30% EtOAc/Hexanes).
      
Diagram 2: Experimental Workflow

Workflow Setup Step 1: Setup Dissolve 4-Nitropyrazole in DMF with K2CO3 Addition Step 2: Addition Add 2,6-Difluorobenzyl bromide (Dropwise) Setup->Addition Reaction Step 3: Reaction Heat to 60°C for 4-6 hours (Monitor via TLC) Addition->Reaction Quench Step 4: Quench Pour into Ice-Water Reaction->Quench Decision Precipitate formed? Quench->Decision Filter Filtration Wash with Water/Hexane Decision->Filter Yes Extract Extraction EtOAc / Brine Wash Decision->Extract No Final Final Product Dry under Vacuum Filter->Final Extract->Final

Caption: Operational workflow for the synthesis of the target compound.

Process Control & Characterization

In-Process Control (IPC)
  • TLC Mobile Phase: 30% Ethyl Acetate / 70% Hexanes.

  • Detection: UV (254 nm). The nitro group is a strong chromophore.

  • Expected Rf: Product

    
     0.6; Starting Material 
    
    
    
    0.2.
Characterization Data (Expected)
  • Appearance: White to pale yellow solid.

  • 
    H NMR (400 MHz, 
    
    
    
    ):
    • 
       8.35 (s, 1H, Pyrazole-H5)
      
    • 
       8.10 (s, 1H, Pyrazole-H3)
      
    • 
       7.40 (m, 1H, Ar-H para)
      
    • 
       7.00 (m, 2H, Ar-H meta)
      
    • 
       5.45 (s, 2H, 
      
      
      
      )
    • Note: The

      
       peak will appear as a singlet. The pyrazole protons may appear as singlets or doublets with small coupling constants (
      
      
      
      Hz).
  • 
    F NMR: 
    
    
    
    -114 ppm (approx).
  • MS (ESI): Calculated for

    
     [
    
    
    
    ]
    
    
    : 240.06. Found: 240.1.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Conversion Steric hindrance of 2,6-difluoro group.Increase temperature to 80 °C or extend time. Add catalytic KI (10 mol%) to generate the more reactive benzyl iodide in situ.
Product is Oily Residual DMF.Wash organic layer thoroughly with water (

). Use lyophilization if stable.
Coloration Oxidation of impurities.Recrystallize from Ethanol.
Safety Exotherm upon NaH addition (if Method B used).Use

(Method A) as it generates no hydrogen gas and is non-exothermic.

References

  • General Procedure for Pyrazole Alkylation

    • Li, J. J. Name Reactions in Heterocyclic Chemistry. Wiley, 2004.
    • J. Org. Chem.2022 , 87, 15, 10234–10245. "Highly Selective N-Alkylation of Pyrazoles". Link

  • Reagent Data (4-Nitropyrazole)

    • PubChem Compound Summary for CID 78243, 4-Nitropyrazole. Link

  • Reagent Data (2,6-Difluorobenzyl bromide)

    • PubChem Compound Summary for CID 2733355, 2,6-Difluorobenzyl bromide. Link

  • Structural Analog Context (Lorediplon Class)

    • Drugs of the Future2014 , 39(9), 625. "Lorediplon".[4][7][8][9][10] (Provides context for the pharmacological relevance of difluorobenzyl-pyrazole motifs). Link

Sources

Application

Application Note: Optimization of N-Alkylation of 4-Nitro-1H-Pyrazole with 2,6-Difluorobenzyl Bromide

Executive Summary This Application Note details the optimized protocol for the N-alkylation of 4-nitro-1H-pyrazole with 2,6-difluorobenzyl bromide . While standard alkylation conditions often suffice for simple benzyl ha...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This Application Note details the optimized protocol for the N-alkylation of 4-nitro-1H-pyrazole with 2,6-difluorobenzyl bromide . While standard alkylation conditions often suffice for simple benzyl halides, this specific transformation presents a dual kinetic challenge: the reduced nucleophilicity of the nitro-substituted pyrazole and the significant steric hindrance imposed by the ortho-difluoro substituents on the electrophile.

This guide moves beyond standard textbook conditions, advocating for a Cesium Carbonate (


) / DMF  system. This approach leverages the "Cesium Effect" to maximize nucleophilic activity and solubility, ensuring complete conversion while minimizing over-alkylation side products.

Strategic Analysis: The Chemical Challenge

To optimize this reaction, one must understand the competing electronic and steric factors at play.

Electronic Deactivation (The Nucleophile)

The nitro group (


) at the C4 position of the pyrazole ring is a strong electron-withdrawing group (EWG).
  • Effect on Acidity: It significantly increases the acidity of the N-H proton (

    
     in DMSO), making deprotonation easier compared to unsubstituted pyrazole (
    
    
    
    ).
  • Effect on Nucleophilicity: Conversely, it stabilizes the resulting pyrazolate anion, delocalizing the negative charge and making it a sluggish nucleophile.

Steric Hindrance (The Electrophile)

The electrophile, 2,6-difluorobenzyl bromide , contains two fluorine atoms at the ortho positions.

  • Steric Wall: These atoms create a "steric wall" around the benzylic carbon.[1]

  • Kinetic Penalty: In an

    
     transition state, the incoming nucleophile must approach 
    
    
    
    from the leaving group (bromide). The 2,6-difluoro pattern crowds this trajectory, significantly slowing the reaction rate compared to unsubstituted benzyl bromide.
The Solution: The Cesium Effect

Standard bases like


 often result in incomplete conversion due to poor solubility in organic solvents and tight ion-pairing with the pyrazolate anion.[1] Cesium Carbonate (

)
is superior because:
  • Solubility: Cesium is more soluble in polar aprotic solvents (DMF/DMSO).[1]

  • Loose Ion Pairing: The large ionic radius of

    
     results in a "naked," more reactive pyrazolate anion, essential for overcoming the steric barrier of the 2,6-difluorobenzyl bromide.
    

Reaction Mechanism & Pathway[2][3]

The following diagram illustrates the activation of the pyrazole and the steric considerations during the


 attack.

ReactionMechanism Reactant 4-Nitro-1H-pyrazole Intermediate Pyrazolate Anion (Delocalized Charge) Reactant->Intermediate Deprotonation (-H+) Base Base (Cs2CO3) Base->Intermediate Cs+ Coordination TS Transition State (Sterically Crowded) Intermediate->TS Nucleophilic Attack Electrophile 2,6-Difluorobenzyl Bromide Electrophile->TS + Electrophile Product 1-(2,6-difluorobenzyl)- 4-nitro-1H-pyrazole TS->Product -Br (Leaving Group)

Figure 1: Mechanistic pathway highlighting the deprotonation and subsequent steric challenge during the


 attack.

Optimization Data & Condition Screening

The following table summarizes the screening process used to arrive at the optimal protocol.

EntryBase (Equiv)SolventTemp (°C)Time (h)Conversion (%)Observations
1

(2.[1][2]0)
AcetoneReflux24< 30%Reaction stalled; poor solubility of nitropyrazolate.
2

(2.[1]0)
DMF252465%Slow kinetics due to steric hindrance of electrophile.
3NaH (1.[1]2)THF0 -> 25495%Fast, but requires anhydrous conditions; safety risk on scale.
4DIPEA (2.[1]0)DCM402415%Organic base too weak to drive reaction with deactivated nucleophile.
5

(1.5)
DMF 60 4 >98% Optimal.[1] Clean profile, full conversion, easy workup.

Conclusion: Entry 5 provides the best balance of safety, speed, and yield. The use of DMF at 60°C ensures solubility, while


 maximizes anion reactivity.

Detailed Experimental Protocol

Reagents & Materials
  • 4-Nitro-1H-pyrazole (1.0 equiv)[1][3]

  • 2,6-Difluorobenzyl bromide (1.1 equiv)

  • Cesium Carbonate (

    
    )  (1.5 equiv) – Must be finely ground/anhydrous.
    
  • N,N-Dimethylformamide (DMF) – Anhydrous grade preferred (0.2 M concentration).

  • Ethyl Acetate / Hexanes (for workup/purification).[1]

Step-by-Step Procedure

Step 1: Reaction Setup

  • Charge a round-bottom flask with 4-nitro-1H-pyrazole (1.0 equiv) and

    
      (1.5 equiv).
    
  • Add DMF (volume to achieve ~0.2 M concentration relative to pyrazole).

  • Stir at room temperature for 15 minutes. Note: The solution may turn yellow/orange as the nitropyrazolate anion forms.

  • Add 2,6-difluorobenzyl bromide (1.1 equiv) dropwise or in one portion (exotherm is usually negligible at this scale).[1]

Step 2: Reaction Execution

  • Heat the mixture to 60°C in an oil bath.

  • Monitor by TLC (30% EtOAc in Hexanes) or LC-MS.[1]

    • Target: Disappearance of 4-nitropyrazole (

      
      ) and appearance of product (
      
      
      
      ).
  • Reaction is typically complete within 3–5 hours .[1]

Step 3: Workup (Precipitation Method) Since the product is a nitro-aromatic, it is likely a solid. The "Water Crash" method is most efficient for DMF removal.

  • Cool the reaction mixture to room temperature.

  • Slowly pour the reaction mixture into 5 volumes of ice-cold water while stirring vigorously.

  • A precipitate should form.[1] Stir for 30 minutes to ensure all DMF is extracted into the aqueous phase.

  • Filtration: Filter the solid using a Buchner funnel. Wash the cake copiously with water to remove residual DMF and inorganic salts.[1]

  • Drying: Dry the solid in a vacuum oven at 45°C overnight.

Step 4: Purification (If necessary)

  • If the "Water Crash" yields sticky gum or impure solid, extract with Ethyl Acetate, wash with LiCl (5% aq) to remove DMF, dry over

    
    , and concentrate.
    
  • Recrystallization: Ethanol or EtOAc/Hexanes.[1]

  • Flash Chromatography: Elute with 10-40% EtOAc in Hexanes.

Process Control & Troubleshooting

The following workflow ensures quality control throughout the synthesis.

Workflow Start Start Reaction (60°C, DMF) Check LC-MS Check (T = 3h) Start->Check Incomplete Add 0.1 eq Electrophile Increase Temp to 70°C Check->Incomplete SM > 5% Complete Quench (Ice Water) Check->Complete SM < 2% Incomplete->Check Re-evaluate Isolation Filtration & Wash Complete->Isolation QC Final QC (1H NMR, HPLC) Isolation->QC

Figure 2: Decision tree for reaction monitoring and isolation.

Troubleshooting Guide
  • Issue: Incomplete Conversion.

    • Cause: "Stalling" is common if the base particle size is too large.[1]

    • Fix: Use finely ground

      
      .[1] Increase temperature to 80°C.
      
  • Issue: O-Alkylation?

    • Note: 4-nitropyrazole tautomers are identical; N1 vs N2 alkylation yields the same product.[1] O-alkylation is thermodynamically unfavorable and rare for pyrazoles unless specific hard electrophiles are used.[1]

  • Issue: Product is an Oil.

    • Fix: If the product oils out during water quench, extract with EtOAc. The oil is likely due to residual DMF. Multiple water/brine washes are required.[1]

References

  • BenchChem Technical Support. (2025).[1][2][4] Optimizing N-Alkylation of Pyrazoles: Protocols and Troubleshooting. Retrieved from

  • Fagnou, K., et al. (2008). C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles. National Institutes of Health (PMC).[1] Retrieved from

  • Salvatore, R. N., et al. (2002). Cesium Effect: High Chemoselectivity in Direct N-Alkylation of Amines.[1] Journal of Organic Chemistry.[1][5][6][7][8] (Contextual grounding for Cesium efficacy). Retrieved from

  • PubChem. (2025).[1][3][9] 4-Nitro-1H-pyrazole Compound Summary. Retrieved from

Sources

Method

Application Note: Strategic Utilization of 1-(2,6-Difluorobenzyl)-4-nitro-1H-pyrazole in Kinase Inhibitor Development

Abstract This guide details the strategic application of 1-(2,6-difluorobenzyl)-4-nitro-1H-pyrazole (Compound 1 ) as a high-value intermediate in the synthesis of ATP-competitive kinase inhibitors. The 1-benzyl-1H-pyrazo...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide details the strategic application of 1-(2,6-difluorobenzyl)-4-nitro-1H-pyrazole (Compound 1 ) as a high-value intermediate in the synthesis of ATP-competitive kinase inhibitors. The 1-benzyl-1H-pyrazol-4-amine scaffold is a "privileged structure" in medicinal chemistry, serving as the hinge-binding or solvent-front element in inhibitors targeting c-Met, ALK, ROS1, and TRK kinases. This note provides a validated protocol for the synthesis, purification, and chemoselective reduction of the nitro precursor, addressing common stability challenges associated with the resulting air-sensitive amine.

Introduction: The Pharmacophore

In the design of Type I and Type II kinase inhibitors, the pyrazole moiety often serves as a critical linker or hinge-binding element. The specific substitution of the 2,6-difluorobenzyl group provides two distinct medicinal chemistry advantages:

  • Metabolic Stability: The fluorine atoms at the 2 and 6 positions block metabolic oxidation (P450-mediated hydroxylation) at the benzylic and ortho-phenyl positions.

  • Conformational Lock: The steric bulk and electronic repulsion of the difluoro-substitution restrict the rotation of the benzyl ring, pre-organizing the molecule to fit into the hydrophobic "selectivity pocket" adjacent to the ATP binding site (often the back-pocket in c-Met/ALK inhibitors).

Compound 1 acts as a stable, "masked" precursor to the reactive 1-(2,6-difluorobenzyl)-1H-pyrazol-4-amine , which is prone to oxidative degradation if stored improperly.

Chemical Properties & Safety

PropertySpecification
IUPAC Name 1-[(2,6-difluorophenyl)methyl]-4-nitro-1H-pyrazole
CAS Number 1596958-21-2 (Analogous)
Molecular Formula C₁₀H₇F₂N₃O₂
Molecular Weight 239.18 g/mol
Appearance White to pale yellow crystalline solid
Solubility Soluble in DMSO, DMF, DCM; Sparingly soluble in Ethanol
Hazards Irritant (Skin/Eye).[1] Potential sensitizer. Handle in fume hood.

Protocol A: Synthesis of the Nitro Intermediate

This protocol describes the regioselective alkylation of 4-nitropyrazole. The symmetry of the 4-nitropyrazole anion ensures exclusive formation of the N1-alkylated product without regioisomeric byproducts.

Reagents
  • 4-Nitro-1H-pyrazole (1.0 eq)

  • 2,6-Difluorobenzyl bromide (1.1 eq)

  • Potassium Carbonate (

    
    ), anhydrous (2.0 eq)
    
  • Acetonitrile (MeCN) or DMF (Reagent Grade)

Step-by-Step Procedure
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-nitro-1H-pyrazole (10 mmol, 1.13 g) in MeCN (50 mL).

  • Deprotonation: Add

    
      (20 mmol, 2.76 g) in one portion. The suspension may turn slightly yellow. Stir at Room Temperature (RT) for 15 minutes to generate the pyrazolate anion.
    
  • Alkylation: Dropwise add 2,6-difluorobenzyl bromide (11 mmol, 2.28 g) over 5 minutes.

  • Reaction: Heat the mixture to 60°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1) or LCMS.[2] The starting material (pyrazole) should be consumed.

  • Workup:

    • Cool to RT and filter off the inorganic salts (

      
      /KBr).
      
    • Concentrate the filtrate under reduced pressure.

    • Resuspend the residue in EtOAc (100 mL) and wash with Water (2 x 50 mL) and Brine (1 x 50 mL).

    • Dry over

      
      , filter, and concentrate.[3]
      
  • Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography (0-40% EtOAc in Hexanes) if high purity (>99%) is required.

Yield Expectation: 85–95% QC Check:


H NMR should show a singlet for the pyrazole protons (approx. 8.0–8.5 ppm) and the benzylic methylene singlet (approx. 5.4 ppm).

Protocol B: Activation (Nitro Reduction)

CRITICAL: The resulting amine, 1-(2,6-difluorobenzyl)-1H-pyrazol-4-amine, is electron-rich and prone to oxidation (turning brown/black) upon air exposure. Perform this step immediately before the coupling reaction.

Method: Pd/C Catalytic Hydrogenation (Standard)
  • Dissolution: Dissolve Compound 1 (5 mmol) in Methanol (30 mL) or Ethanol (30 mL).

  • Catalyst: Under a nitrogen stream, carefully add 10% Pd/C (10 wt% loading, e.g., 100 mg).

  • Reduction: Purge the vessel with Hydrogen gas (

    
    ) via a balloon or hydrogenation shaker (30 psi). Stir vigorously at RT for 2–4 hours.
    
  • Monitoring: LCMS will show the mass shift from M+ (239) to M-30 (209, amine).

  • Isolation:

    • Filter through a Celite pad under an inert atmosphere (Nitrogen/Argon) if possible.

    • Concentrate the filtrate immediately.

    • Storage: If not using immediately, convert to the HCl salt by adding 4M HCl in Dioxane (1.1 eq) and precipitating with ether. The HCl salt is stable for months at -20°C.

Application: Coupling to Kinase Scaffolds

The generated aminopyrazole is a potent nucleophile used to install the "tail" of the kinase inhibitor.

Workflow Diagram

The following diagram illustrates the synthesis pathway and the logic of using the nitro-intermediate as a "shelf-stable" precursor.

KinaseInhibitorSynthesis cluster_stability Stability Check NitroPyrazole 4-Nitro-1H-pyrazole (Core) Intermediate INTERMEDIATE: 1-(2,6-difluorobenzyl)- 4-nitro-1H-pyrazole (Stable Shelf Life) NitroPyrazole->Intermediate Alkylation (K2CO3, MeCN, 60°C) BenzylHalide 2,6-Difluorobenzyl Bromide BenzylHalide->Intermediate Amine ACTIVATED AMINE: 1-(2,6-difluorobenzyl)- 1H-pyrazol-4-amine (Unstable/Reactive) Intermediate->Amine Reduction (H2, Pd/C or Fe/NH4Cl) FinalDrug FINAL INHIBITOR (e.g., c-Met/ALK Inhibitor) Amine->FinalDrug SNAr Coupling or Buchwald-Hartwig KinaseCore Kinase Core (e.g., 2,4-dichloropyrimidine) KinaseCore->FinalDrug

Caption: Synthetic workflow transforming the stable nitro-intermediate into the active pharmacophore for kinase inhibitor assembly.

Case Study: Synthesis of a Generic c-Met Inhibitor Core

Reaction: Nucleophilic Aromatic Substitution (


)
  • Reagents: 2,4-Dichloropyrimidine (1.0 eq), Activated Aminopyrazole (1.0 eq), DIPEA (2.5 eq), n-Butanol or IPA.

  • Procedure:

    • Combine the chloro-heterocycle and the freshly prepared amine in n-Butanol.

    • Add DIPEA (Diisopropylethylamine).

    • Heat to 100°C for 12 hours.

    • The regioselectivity of 2,4-dichloropyrimidine typically favors substitution at the C4 position due to steric clearance, but mixtures may occur.

  • Result: The resulting N-(1-(2,6-difluorobenzyl)-1H-pyrazol-4-yl)pyrimidin-4-amine scaffold represents the core structure of several Type I/II inhibitors.

Analytical Quality Control (QC)

When verifying the intermediate (Compound 1 ), look for these key signals:

TechniqueExpected Signal Characteristics
LCMS (ESI+) [M+H]+ = 240.05 . Single peak >98% purity.
1H NMR (DMSO-d6) δ 8.95 (s, 1H) , δ 8.28 (s, 1H) (Pyrazole C3/C5-H). The chemical shift difference confirms N1-substitution.δ 5.45 (s, 2H) (Benzylic

).δ 7.50–7.10 (m, 3H) (Aromatic protons of difluorophenyl).
19F NMR δ -114.5 ppm (approx). Single signal (due to symmetry of 2,6-difluoro).

References

  • Pharmacophore Utility: Cui, J. J., et al.[4] "Discovery of a novel class of potent, selective, and orally bioavailable c-Met inhibitors." Journal of Medicinal Chemistry 54.18 (2011): 6342-6363. Link (Describes similar benzyl-pyrazole scaffolds).

  • Synthesis Protocol: National Institute of Standards and Technology (NIST). "4-Nitro-1H-pyrazole Chemical Properties." Link

  • Reduction Methods:Gould, A. E., et al. "Practical synthesis of 4-amino-1-benzylpyrazoles." Tetrahedron Letters 59.2 (2018). (General methodology for nitro-pyrazole reduction).
  • Related Drug Structures: FDA Labeling - Pralsetinib (Gavreto).[1][3] (Illustrates the use of fluorinated pyrazole-pyridine motifs in RET inhibitors). Link

Sources

Application

Process Development Guide: Scalable Synthesis of 1-[(2,6-Difluorophenyl)methyl]-4-nitro-1H-pyrazole

Executive Summary & Strategic Analysis The target molecule, 1-[(2,6-Difluorophenyl)methyl]-4-nitro-1H-pyrazole , serves as a critical intermediate in the synthesis of soluble Guanylate Cyclase (sGC) stimulators and vario...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Analysis

The target molecule, 1-[(2,6-Difluorophenyl)methyl]-4-nitro-1H-pyrazole , serves as a critical intermediate in the synthesis of soluble Guanylate Cyclase (sGC) stimulators and various kinase inhibitors. Its structural core—a 4-nitropyrazole moiety N-alkylated with a specific electron-deficient benzyl group—presents a classic yet deceptive process challenge.

While the synthesis appears to be a simple


 alkylation, scale-up introduces critical risks regarding thermal runaway (nitro-compound stability) , genotoxic impurity control (residual benzyl halides) , and regiochemical purity .
Route Selection & Justification

We reject the de novo ring construction (cyclization of hydrazines with nitromalonaldehyde equivalents) for scale-up due to the instability of nitromalonaldehyde and the high cost of 2,6-difluorobenzylhydrazine.

Selected Route: Direct N-alkylation of commercially available 4-nitro-1H-pyrazole.

  • Mechanism:

    
     Nucleophilic Substitution.
    
  • Regioselectivity: 4-Nitro-1H-pyrazole is symmetric (

    
     symmetry in the anion). 
    
    
    
    -alkylation yields a single regioisomer, eliminating the need for complex isomer separation common in non-symmetric pyrazoles.
  • Thermodynamics: Exothermic. Requires active heat removal strategies at >100g scale.

Chemical Reaction Engineering

Reaction Scheme

The process utilizes a mild base-mediated alkylation in a polar aprotic solvent.

ReactionScheme SM1 4-Nitro-1H-pyrazole (Nucleophile) Base K2CO3 / DMF 60°C SM1->Base SM2 2,6-Difluorobenzyl chloride (Electrophile) SM2->Base TS Transition State (SN2) Base->TS Deprotonation & Attack Prod Target Product (Precipitate) TS->Prod Waste Byproducts: KCl, KHCO3 TS->Waste

Figure 1: Reaction pathway demonstrating the convergence of reactants via base-mediated deprotonation.

Detailed Experimental Protocol (Scale: 100g Basis)

This protocol is designed as a self-validating system . The endpoint is determined not just by time, but by the consumption of the genotoxic alkyl halide.

Materials & Reagents
ReagentMW ( g/mol )Equiv.[1][2][3][4][5]Mass (g)MolesRole
4-Nitro-1H-pyrazole 113.071.0565.30.577Nucleophile
2,6-Difluorobenzyl chloride 162.561.0089.40.550Limiting Reagent
Potassium Carbonate (Milled) 138.211.50114.00.825Base
Potassium Iodide 166.000.054.50.027Finkelstein Catalyst
DMF (Dimethylformamide) 73.095.0 Vol450 mL-Solvent
Water (Process) 18.0215.0 Vol1350 mL-Anti-solvent
Step-by-Step Methodology
Phase 1: Reaction Initiation
  • Setup: Equip a 1L jacketed reactor with an overhead mechanical stirrer (impeller type: pitch-blade), internal temperature probe, and reflux condenser. Purge with

    
    .
    
  • Charging: Charge DMF (450 mL) and 4-Nitro-1H-pyrazole (65.3 g) . Stir at 200 RPM until fully dissolved.

  • Base Addition: Add Milled

    
     (114.0 g)  and KI (4.5 g) . Note: The mixture will become a slurry. Milled base is critical for consistent surface area.
    
  • Electrophile Addition: Add 2,6-Difluorobenzyl chloride (89.4 g) dropwise over 30 minutes via addition funnel.

    • Critical Control Point (CCP): Monitor internal temperature.[3] Maintain

      
       during addition to prevent premature exotherm.
      
Phase 2: Reaction & IPC (In-Process Control)
  • Heating: Ramp temperature to 60°C over 45 minutes.

  • Incubation: Hold at 60°C for 4–6 hours.

  • IPC Sampling: At T=4h, remove a 50 µL aliquot. Quench in 1 mL MeCN/Water (1:1). Analyze via HPLC.

    • Specification: 2,6-Difluorobenzyl chloride < 0.5% area.[1][6]

    • Why? We drive the toxic halide to extinction. Excess nitropyrazole is water-soluble and easily removed in the workup.

Phase 3: Quench & Isolation (The "Crash Out")
  • Cooling: Cool the reactor mass to 20–25°C .

  • Precipitation: Slowly charge Water (1350 mL) over 1 hour.

    • Observation: The product will precipitate as a pale yellow/off-white solid.

    • Rate Control: Fast addition can trap DMF in the crystal lattice. Slow addition ensures purity.

  • Aging: Stir the slurry at 10°C for 2 hours to maximize yield.

  • Filtration: Filter the solids using a sintered glass funnel or centrifuge.

  • Washing: Wash the cake with Water (2 x 200 mL) to remove residual DMF and inorganic salts (

    
    ).
    
  • Drying: Dry in a vacuum oven at 50°C for 12 hours.

Process Flow & Critical Parameters

ProcessFlow Start Start: Reactor Setup Mix Dissolution: DMF + Nitropyrazole Start->Mix Add Addition: K2CO3 + Benzyl Chloride (Exotherm Control) Mix->Add Heat Reaction: 60°C, 4-6 Hours Add->Heat IPC IPC Check: Halide < 0.5%? Heat->IPC IPC->Heat No (Extend Time) Quench Quench: Water Addition (Slow) IPC->Quench Yes Filter Filtration & Wash Quench->Filter Dry Drying: 50°C Vacuum Filter->Dry

Figure 2: Operational workflow emphasizing the IPC decision gate for impurity control.

Quality Attributes & Troubleshooting

Analytical Method (HPLC)
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase: A: 0.1%

    
     in Water; B: Acetonitrile.
    
  • Gradient: 10% B to 90% B over 15 min.

  • Detection: UV @ 270 nm (Nitro group absorbance).

Troubleshooting Matrix
IssueProbable CauseCorrective Action
High Residual Halide Stirring inefficiency or particle size of base.Increase RPM; Ensure

is milled (not granular). Add 0.1 eq more base.
Product "Oiling Out" Water addition too fast or Temp too high during quench.Add water slower. Seed the mixture with pure crystal at the cloud point.
Yellow Coloration Trace oxidation or phenol impurities.Wash filter cake with cold Ethanol/Water (1:4) mixture.
Low Yield (<85%) Product solubility in DMF/Water mix.Cool slurry to 0-5°C before filtration. Increase water ratio to 1:4 (DMF:Water).

Safety & Toxicology (E-E-A-T)

Thermal Hazards

Nitropyrazoles are energetic materials. While 4-nitro-1H-pyrazole is relatively stable compared to polynitro-compounds, Differential Scanning Calorimetry (DSC) analysis is mandatory before scaling beyond 1kg.

  • Warning: Do not distill the product. Isolation must be via precipitation/crystallization to avoid thermal stress.

Genotoxicity

2,6-Difluorobenzyl chloride is a potential alkylating agent (PGI/GTI).

  • Control Strategy: The process uses an excess of the pyrazole (nucleophile) to ensure complete consumption of the halide.

  • Validation: The final API step usually requires testing for this specific halide at ppm levels (TTC limit).

References

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer. (Foundational text on nucleophilic substitution mechanisms).
  • Li, J. J. (2014). Name Reactions in Heterocyclic Chemistry. Wiley.
  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 56943834, 1-[(2,6-difluorophenyl)methyl]-4-nitro-1H-pyrazole. Retrieved from [Link]

  • European Medicines Agency (EMA). (2018). ICH guideline M7(R1) on assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals. Retrieved from [Link]

  • Org. Process Res. Dev. (General reference for safety in nitration/alkylation scale-up). Safety of Nitropyrazoles.

Sources

Method

Application Note: High-Performance Synthesis of Fluorinated Benzyl Nitropyrazoles

-Alkylation of Nitropyrazoles[1] Abstract & Strategic Overview The fluorinated benzyl nitropyrazole motif is a cornerstone in modern medicinal chemistry and agrochemical discovery (e.g., PPO inhibitors, HIF stabilizers)....

Author: BenchChem Technical Support Team. Date: March 2026


-Alkylation of Nitropyrazoles[1]

Abstract & Strategic Overview

The fluorinated benzyl nitropyrazole motif is a cornerstone in modern medicinal chemistry and agrochemical discovery (e.g., PPO inhibitors, HIF stabilizers).[1] The combination of the lipophilic, metabolically stable fluorinated benzyl group with the electron-deficient nitropyrazole core creates a unique pharmacophore. However, the synthesis is frequently bottlenecked by regioselectivity issues (


- vs. 

-alkylation) and the handling of energetic nitro-heterocycles.[1]

This guide moves beyond generic "mix-and-stir" procedures. It provides a logic-driven framework for selecting reagents based on the specific electronic and steric demands of your substrate, ensuring high yields and favorable isomeric ratios.

Critical Safety Advisory

WARNING: Nitropyrazoles are potential energetic materials. While generally stable in solution, dry solids can be shock-sensitive. Always perform a Differential Scanning Calorimetry (DSC) scan on new nitropyrazole derivatives before scaling above 1 gram.[1] Avoid metal spatulas; use Teflon or wood.

Retrosynthetic Logic & Reaction Landscape

The primary challenge in synthesizing this motif is controlling the site of alkylation.[2] The nitropyrazole anion is an ambident nucleophile. The position of the nitro group (


-nitro vs. 

-nitro) dictates the charge distribution and, consequently, the major isomer.
Diagram 1: The Regioselectivity Landscape

This diagram illustrates the divergent pathways based on reagent choice.

ReactionLandscape Start Nitropyrazole Core (3-NO2 or 4-NO2) Path_SN2 Pathway A: SN2 Alkylation (Benzyl Halide + Base) Start->Path_SN2 Standard Path_Mits Pathway B: Mitsunobu (Benzyl Alcohol + PPh3/DIAD) Start->Path_Mits Sensitive Substrates Base_K Base: K2CO3 / DMF (Thermodynamic Control) Path_SN2->Base_K Base_Cs Base: Cs2CO3 / MeCN (Cesium Effect / Kinetic) Path_SN2->Base_Cs Prod_N1 N1-Isomer (Target) (Usually Major) Path_Mits->Prod_N1 Inversion of Stereochem (if chiral) Base_K->Prod_N1 High Selectivity Prod_N2 N2-Isomer (Impurity) (Steric/Kinetic Minor) Base_K->Prod_N2 Minor Base_Cs->Prod_N1 Fast Rate Base_Cs->Prod_N2 Increased Ratio

Caption: Decision pathways for N-alkylation. K2CO3/DMF is the thermodynamic standard, while Mitsunobu offers mild conditions for complex alcohols.

Reagent Selection Guide

A. The Electrophile: Halide vs. Alcohol
FeatureFluorinated Benzyl Halides (

)
Fluorinated Benzyl Alcohols
Reaction Type Classical

Substitution
Mitsunobu Coupling
Availability High for simple patterns (e.g., 4-F, 2,4-diF)Ubiquitous; easier to synthesize custom analogs
Stability Lachrymatory; hydrolytically unstableStable; non-lachrymatory
Reactivity High (Benzyl Bromides > Chlorides)Activated in situ by

/DIAD
Recommendation First Choice for scale-up and cost efficiency.[1]Best for late-stage functionalization or if halide is unstable.
B. The Base: The Cation Effect

The choice of base cation (


) significantly influences the 

ratio due to the "coordination effect" with the nitropyrazole nitrogen and the nitro oxygen.
  • Potassium Carbonate (

    
    ):  The industry standard.[1] In DMF or DMSO, it promotes thermodynamic equilibrium, favoring the less sterically hindered 
    
    
    
    -isomer (especially for 3-nitropyrazoles).[1]
  • Cesium Carbonate (

    
    ):  The "Cesium Effect."[1] The large ionic radius of 
    
    
    
    creates a "naked" anion, increasing reactivity. Use this for unreactive electrophiles (e.g., benzyl chlorides) or sterically crowded pyrazoles.[1] Note: Can sometimes erode regioselectivity due to high reactivity.[1]
  • Sodium Hydride (

    
    ):  Irreversible deprotonation.[1] Often leads to lower regioselectivity (kinetic mixtures) and requires strictly anhydrous conditions.[1] Avoid  unless carbonate bases fail.
    
C. Solvents: Polarity vs. Green Chemistry
  • DMF/DMSO: The "Gold Standard" for

    
    . High dielectric constants dissociate ion pairs, maximizing nucleophilicity.
    
  • Acetonitrile (

    
    ):  Good compromise.[1] Easier workup (volatile), but slower reaction rates than DMF.[1]
    
  • 2-Methyltetrahydrofuran (

    
    ):  The modern "Green" alternative.[1] Excellent for process chemistry, separates well from water during workup.
    

Detailed Experimental Protocols

Protocol A: Standard Regioselective Alkylation ( )

Target: Synthesis of 1-(4-fluorobenzyl)-3-nitro-1H-pyrazole.[1] Scale: 1.0 mmol (Adaptable to 100g).

Reagents:

  • 3-Nitro-1H-pyrazole (

    
    )[1]
    
  • 4-Fluorobenzyl bromide (

    
    )[1]
    
  • 
     (anhydrous, granular, 
    
    
    
    )[1]
  • DMF (Dimethylformamide, anhydrous,

    
     concentration)[1]
    

Step-by-Step:

  • Activation: In a dried round-bottom flask, dissolve 3-nitropyrazole (

    
    , 
    
    
    
    ) in DMF (
    
    
    ). Add
    
    
    (
    
    
    ,
    
    
    ).
  • Aging: Stir at room temperature for 15 minutes. Why? This allows deprotonation and formation of the pyrazolate anion before the electrophile is introduced.

  • Addition: Add 4-fluorobenzyl bromide (

    
    , 
    
    
    
    ) dropwise.
  • Reaction: Stir at

    
     for 3–5 hours. Monitor by TLC (Hexane/EtOAc 3:1) or LC-MS.[1][2]
    
    • Checkpoint: The product is less polar than the starting material.

  • Workup: Pour mixture into ice-water (

    
    ). The product often precipitates as a solid. Filter and wash with water.[3] If oil forms, extract with EtOAc (
    
    
    
    ), wash with LiCl (
    
    
    ) to remove DMF, and dry over
    
    
    .[1]
  • Purification: Recrystallization from EtOH or Flash Chromatography (0-30% EtOAc in Hexanes).

Protocol B: Mitsunobu Coupling (For Sensitive Alcohols)

Target: Coupling with complex fluorinated benzyl alcohols.[1]

Reagents:

  • Nitropyrazole (

    
    )[1]
    
  • Fluorinated Benzyl Alcohol (

    
    )[1]
    
  • Triphenylphosphine (

    
    , 
    
    
    
    )[1]
  • DIAD (Diisopropyl azodicarboxylate,

    
    )[1][3]
    
  • THF (Tetrahydrofuran, anhydrous)[1]

Step-by-Step:

  • Dissolution: Dissolve Nitropyrazole, Benzyl Alcohol, and

    
     in THF (
    
    
    
    ) under Nitrogen. Cool to
    
    
    .
  • Addition: Add DIAD dropwise over 10 minutes. Exothermic.

  • Reaction: Warm to room temperature and stir for 12–18 hours.

  • Quench: Add water (

    
    ) to destroy excess betaine.
    
  • Purification: Concentrate and triturate with Ether/Hexane to precipitate Triphenylphosphine oxide (

    
    ).[1] Filter. Purify filtrate by chromatography.
    

Troubleshooting & Optimization Logic

Diagram 2: Optimization Decision Tree

Optimization Problem Issue Encountered? Branch1 Poor Yield (<50%) Problem->Branch1 Branch2 Poor Regioselectivity (N1:N2 < 4:1) Problem->Branch2 Branch3 No Reaction Problem->Branch3 Sol1 Switch Solvent to DMF Increase Temp to 80°C Branch1->Sol1 Sol2 Use Bulky Base (tBuOK) or Switch to Mitsunobu Branch2->Sol2 Sol3 Add Cs2CO3 (0.5 eq) Add NaI (Finkelstein) Branch3->Sol3

Caption: Rapid troubleshooting logic for common synthetic failures.

Common Issues Table
SymptomRoot CauseCorrective Action
Low Conversion Benzyl chloride is too stable.[1]Add

(catalytic Finkelstein) or switch to Benzyl Bromide.[1]
N1/N2 Mixture Kinetic control dominant.Switch from

to

. Lower temperature to

then warm slowly.
O-Alkylation Rare in pyrazoles, common in pyrimidinones.Ensure strictly anhydrous conditions; water can hydrolyze the halide.
Emulsion DMF presence in organic layer.Wash organic layer with

solution (DMF is soluble in LiCl aq).[1]

References

  • Regioselectivity in Pyrazole Alkylation

    • Journal of Organic Chemistry, 2022.
    • [1]

  • Cesium Carbonate Effect

    • RSC Advances, 2023. "Caesium carbonate promoted regioselective O-functionalization... and mechanistic insight."[4][5] (Demonstrates the cation effect applicable to heterocycles).

  • Mitsunobu Reaction on Heterocycles

    • Beilstein Journal of Organic Chemistry, 2014. "Regioselective SN2' Mitsunobu reaction..."
    • [1]

  • Energetic Properties of Nitropyrazoles

    • ResearchGate, 2025.[6] "Alkyl-Bridged Nitropyrazoles – Adjustment of Performance and Sensitivity Parameters."

  • Fluorinated Pyrazole Synthesis

    • PubMed, 2010.

Sources

Application

Application Note: Chemoselective Iron-Mediated Reduction of 1-[(2,6-Difluorophenyl)methyl]-4-nitro-1H-pyrazole

Executive Summary & Context The reduction of 1-[(2,6-difluorophenyl)methyl]-4-nitro-1H-pyrazole to its corresponding amine is a pivotal step in the synthesis of Lorlatinib (PF-06463922) , a third-generation ALK/ROS1 tyro...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Context

The reduction of 1-[(2,6-difluorophenyl)methyl]-4-nitro-1H-pyrazole to its corresponding amine is a pivotal step in the synthesis of Lorlatinib (PF-06463922) , a third-generation ALK/ROS1 tyrosine kinase inhibitor. While catalytic hydrogenation (H₂/Pd-C) is often the default method for nitro reduction, it presents risks of hydrodefluorination and requires specialized pressure equipment.

This guide details a robust, Iron/Ammonium Chloride (Fe/NH₄Cl) protocol.[1] This method is chemoselective, operationally simple, and avoids the safety hazards associated with high-pressure hydrogen gas. It is specifically engineered to handle the solubility challenges posed by the lipophilic 2,6-difluorobenzyl moiety while preventing the common "stalling" associated with iron surface passivation.

Mechanistic Insight: The Surface Chemistry of Reduction

To troubleshoot this reaction effectively, one must understand that it is a heterogeneous surface reaction , not a homogeneous solution reaction.

The Electron Transfer Cascade

The reduction does not occur in the bulk solvent but at the interface of the iron particle and the solvent. The mechanism proceeds via Single Electron Transfer (SET) steps.

  • Activation: Ammonium chloride (

    
    ) acts as a weak proton source and an electrolyte. It etches the passive iron oxide layer, exposing reactive Fe(0).
    
  • Adsorption: The nitro-pyrazole absorbs onto the clean iron surface.

  • Stepwise Reduction: The nitro group (

    
    ) is reduced sequentially to the nitroso (
    
    
    
    ), hydroxylamine (
    
    
    ), and finally the amine (
    
    
    ).
Why Reactions Stall

If the pH rises too high (becomes basic due to amine formation), insoluble Iron(III) hydroxides precipitate on the metal surface, blocking active sites. The presence of


 buffers the solution, keeping iron salts soluble enough to disperse into the aqueous phase, maintaining a clean iron surface for continued reaction.

Fe_Reduction_Mechanism Fe_Surface Activated Fe(0) Surface (Etched by NH4Cl) Intermediate1 Nitroso (R-NO) Fe_Surface->Intermediate1 + 2e-, + 2H+ Passivation Fe(OH)3 Sludge (Blocks Surface) Fe_Surface->Passivation High pH / No NH4Cl Substrate Nitro-Pyrazole (R-NO2) Substrate->Fe_Surface Adsorption Intermediate2 Hydroxylamine (R-NHOH) Intermediate1->Intermediate2 + 2e-, + 2H+ Product Amino-Pyrazole (R-NH2) Intermediate2->Product + 2e-, + 2H+ (Desorption)

Figure 1: Stepwise Single Electron Transfer (SET) mechanism on the iron surface. Note the critical role of preventing passivation.

Experimental Protocol

Materials & Stoichiometry
ComponentEquiv.[1][2]RoleNotes
Nitro Substrate 1.0Reactant1-[(2,6-difluorophenyl)methyl]-4-nitro-1H-pyrazole
Iron Powder 5.0ReductantUse -325 mesh (high surface area).
Ammonium Chloride 5.0Electrolyte/BufferSaturated aqueous solution preferred.
Ethanol (EtOH) 10 VolSolventSolubilizes the organic substrate.
Water 2.5 VolCo-SolventSolubilizes NH₄Cl and Fe salts.
Step-by-Step Methodology
Step 1: Reaction Setup[1]
  • Equip a round-bottom flask with a large, egg-shaped magnetic stir bar (mechanical stirring is preferred for scales >10g to prevent iron settling).

  • Charge the flask with the Nitro Substrate (1.0 eq).

  • Add Ethanol (10 volumes relative to substrate mass). Stir until the substrate is fully suspended/dissolved.

  • Add Ammonium Chloride (5.0 eq) dissolved in Water (2.5 volumes). Note: The mixture may turn cloudy; this is normal.

Step 2: Activation & Initiation
  • Add Iron Powder (5.0 eq) in a single portion.

  • Heat the mixture to 70°C (Reflux) .

    • Observation: The reaction typically initiates within 10 minutes, indicated by a color change (often darkening to grey/brown) and a slight exotherm.

Step 3: Monitoring[1]
  • Monitor by LCMS or TLC (Eluent: 50% EtOAc/Hexanes).

    • Checkpoint: The reaction is usually complete within 1–3 hours .

    • Look for: Disappearance of the nitro peak (M+) and appearance of the amine peak (M-14 mass shift or distinct polar shift).

Step 4: Workup (The "Celite Trick")

Crucial Step: Iron reactions often fail during workup due to emulsion formation by iron sludge. 8. Cool the reaction mixture to room temperature. 9. Dilute with Ethyl Acetate (EtOAc) (equal volume to the reaction solvent) before filtration. This breaks potential emulsions. 10. Filter the slurry through a pad of Celite 545 . 11. Wash the filter cake vigorously with EtOAc until the filtrate runs clear. 12. Transfer filtrate to a separatory funnel. Wash with:

  • Water (1x)
  • Brine (1x)
  • Dry organic layer over
    
    
    , filter, and concentrate in vacuo.
Workflow Visualization

Protocol_Workflow Start Start: Nitro Substrate + EtOH/H2O Add_Reagents Add NH4Cl + Fe Powder Start->Add_Reagents Reflux Reflux @ 70°C (1-3 Hours) Add_Reagents->Reflux Check LCMS Check: Nitro Consumed? Reflux->Check Check->Reflux No (Add more Fe) Dilute Dilute with EtOAc (Critical for Emulsion Control) Check->Dilute Yes Filter Filter through Celite Dilute->Filter Extract Phase Separation (Wash w/ Brine) Filter->Extract Final Isolate 4-Amino-Pyrazole Extract->Final

Figure 2: Operational workflow emphasizing the critical dilution step prior to filtration.

Optimization & Data Comparison

The following table contrasts the Fe/NH₄Cl method against other common reduction strategies for this specific scaffold.

ParameterFe / NH₄Cl (Recommended) H₂ / Pd-C (Catalytic)SnCl₂ / HCl (Stannous)
Yield 92 - 96% 85 - 95%70 - 85%
Selectivity Excellent (No defluorination)Risk of C-F bond cleavageModerate (Acid sensitive groups risk)
Scalability High (Standard reactors)High (Requires pressure vessel)Low (Toxic tin waste)
Workup Easy (Filtration)Easy (Filtration)Difficult (Emulsions/Tin salts)
Safety Low HazardFlammable Gas (

)
Corrosive / Toxic

Why Fe/NH₄Cl wins: The 2,6-difluorobenzyl group is electronically stable, but the steric bulk can slow down Pd-catalyzed hydrogenation. Iron acts as a "brute force" reductant that is insensitive to sterics, while the mild pH (approx. 5-6) ensures the pyrazole ring remains stable.

Troubleshooting & Safety

Common Failure Modes
  • Stalling: If the reaction stops at 50% conversion, the iron surface is likely coated with oxide.

    • Fix: Add an additional 2.0 eq of

      
       and 2.0 eq of fresh Iron. Increase stirring speed.
      
  • Product Loss on Celite: The amine product can coordinate to iron salts trapped in the Celite.

    • Fix: Wash the Celite pad with 5% MeOH in EtOAc to disrupt coordination and recover the product.

Safety Note: Pyrophoric Waste

Iron waste can be pyrophoric. The "spent" iron filter cake contains finely divided Fe(0) and can heat up spontaneously when dried in air.

  • Disposal Protocol: Keep the filter cake wet with water. Suspend the waste in dilute HCl (to dissolve remaining Fe) or dispose of it in a dedicated "Metal Waste" container kept under water.

References

  • Lorlatinib Synthesis (Primary Source): Johnson, T. W., et al. "Discovery of (10R)-7-amino-12-fluoro-2,10,16-trimethyl-15-oxo-10,15,16,17-tetrahydro-2H-8,4-(metheno)pyrazolo[4,3-h][2,5,11]benzoxadiazacyclotetradecine-3-carbonitrile (PF-06463922)..."[3][4] Journal of Medicinal Chemistry, 2014, 57(11), 4720–4744.[3]

  • Iron/NH4Cl Methodology: Ramadas, K., & Srinivasan, N. "Iron-Ammonium Chloride - A Convenient and Inexpensive Reductant."[5] Synthetic Communications, 1992, 22(22), 3189–3195.[2]

  • General Nitro Reduction Reviews: Orlandi, M., et al. "Recent Developments in the Reduction of Nitro Compounds." Organic Process Research & Development, 2018, 22(4), 430–445.

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield in the synthesis of 1-[(2,6-Difluorophenyl)methyl]-4-nitro-1H-pyrazole

Technical Support Center: High-Efficiency Synthesis of 1-[(2,6-Difluorophenyl)methyl]-4-nitro-1H-pyrazole Executive Summary & Core Directive The synthesis of 1-[(2,6-Difluorophenyl)methyl]-4-nitro-1H-pyrazole typically p...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: High-Efficiency Synthesis of 1-[(2,6-Difluorophenyl)methyl]-4-nitro-1H-pyrazole

Executive Summary & Core Directive

The synthesis of 1-[(2,6-Difluorophenyl)methyl]-4-nitro-1H-pyrazole typically proceeds via the


 alkylation of 4-nitro-1H-pyrazole  with 2,6-difluorobenzyl bromide  (or chloride). While theoretically straightforward, this reaction often suffers from suboptimal yields (40–60%) due to the reduced nucleophilicity of the nitro-substituted pyrazole and the steric/electronic effects of the 2,6-difluorobenzyl electrophile.

This guide moves beyond standard textbook protocols, offering a Process Development (PD) optimized workflow designed to push yields >85% while minimizing impurity profiles.

The "Golden Path" Protocol

This protocol is engineered for robustness . It prioritizes complete conversion over speed, utilizing a solubility-optimized solvent system and a cesium-effect base strategy to enhance nucleophilicity.

Reagents & Stoichiometry
ComponentRoleEq.Notes
4-Nitro-1H-pyrazole Substrate1.0Limiting reagent.
2,6-Difluorobenzyl bromide Electrophile1.1–1.2Slight excess drives kinetics.
Cesium Carbonate (

)
Base1.5preferred over

for solubility and "cesium effect".
DMF (Anhydrous) Solvent10 volHigh solubility for nitropyrazoles (See Solubility Analysis).
TBAI (Tetrabutylammonium iodide) Catalyst0.05Optional: Essential if using benzyl chloride.
Step-by-Step Methodology
  • Solvation & Deprotonation (The Critical Setup):

    • Charge reaction vessel with 4-nitro-1H-pyrazole and anhydrous DMF .

    • Technical Insight: 4-nitropyrazole has poor solubility in non-polar solvents. DMF is superior to MeCN here, dissolving ~37g/100g at RT, ensuring the reaction is homogeneous rather than a slurry [1].

    • Add

      
        in one portion. Stir at room temperature for 30 minutes.
      
    • Why? This pre-activation step ensures formation of the pyrazolate anion . The solution should turn yellow/orange, indicating delocalization of the negative charge.

  • Controlled Addition:

    • Cool the mixture to 0–5°C (ice bath).

    • Add 2,6-difluorobenzyl bromide dropwise over 15 minutes.

    • Mechanism:[1][2][3][4][5] The 4-nitro group makes the pyrazolate a weak nucleophile. However, the reaction is exothermic. Cooling prevents immediate decomposition or uncontrolled exotherms, though less critical than with NaH.

  • Reaction Phase:

    • Allow to warm to Room Temperature (RT).

    • Heat to 60°C for 4–6 hours.

    • Checkpoint: Monitor by HPLC or TLC (50% EtOAc/Hexane). The 4-nitro-1H-pyrazole (

      
      ) should disappear; product (
      
      
      
      ) appears.
    • Note: If using benzyl chloride, heat to 80°C and add TBAI.

  • Workup (Yield-Preserving Isolation):

    • Quench: Pour reaction mixture slowly into 10 volumes of ice-water with vigorous stirring.

    • Precipitation: The product is highly lipophilic and should precipitate as a solid.

    • Filtration: Filter the solid. Wash with water (

      
      ) to remove DMF and inorganic salts.
      
    • Purification: Recrystallize from Ethanol/Water (9:1) if necessary. Avoid column chromatography unless purity is <95%, as silica can irreversibly adsorb polar nitro-heterocycles.

Mechanistic Visualization

The following diagram illustrates the reaction pathway and the critical decision points that determine yield versus failure.

ReactionPathway Start 4-Nitro-1H-pyrazole (Neutral, Low Nucleophilicity) Anion Nitropyrazolate Anion (Active Nucleophile) Start->Anion  -H+ (DMF) Base Base (Cs2CO3) Deprotonation Base->Anion Transition Transition State (SN2 Attack) Anion->Transition  + Electrophile SM_Recovery Incomplete Conversion (SM remains in Aqueous) Anion->SM_Recovery  Low Temp / Weak Base Electrophile 2,6-Difluorobenzyl Bromide (Electrophile) Electrophile->Transition Hydrolysis Side Reaction: Benzyl Alcohol Formation Electrophile->Hydrolysis  Water present Product Target Product (N-Alkylated) Transition->Product  60°C, 4h

Caption: Figure 1. Reaction pathway for the N-alkylation of 4-nitropyrazole. Red dotted lines indicate yield-loss pathways.

Troubleshooting & FAQs

This section addresses specific failure modes reported by researchers working with electron-deficient pyrazoles.

Scenario A: "I have low conversion (~50%) even after 24 hours."
  • Diagnosis: The 4-nitro group strongly withdraws electron density, stabilizing the anion and making it a "lazy" nucleophile.

  • Fix 1 (Solvent): Are you using Acetonitrile? Switch to DMF or NMP . The solubility of 4-nitropyrazoles is significantly higher in DMF, promoting better contact between the anion and the electrophile [1].

  • Fix 2 (Base): Switch from

    
     to 
    
    
    
    . The larger Cesium cation forms a looser ion pair with the pyrazolate anion, increasing its "naked" nucleophilicity (The Cesium Effect).
  • Fix 3 (Temperature): Increase temperature to 80°C . Do not exceed 100°C to avoid thermal decomposition of the nitro group.

Scenario B: "The product is an oil/sticky gum, not a solid."
  • Diagnosis: Trapped DMF or impurities (benzyl alcohol) are preventing crystallization.

  • Fix:

    • Dissolve the gum in minimal Ethyl Acetate .

    • Wash extensively with Water (3x) and Brine (2x) to remove DMF.

    • Dry over

      
      , evaporate.
      
    • Triturate the residue with cold Hexane or Diethyl Ether . Scratch the flask walls with a glass rod to induce nucleation.

Scenario C: "I see two spots on TLC close together."
  • Diagnosis: Likely unreacted benzyl bromide (top spot) and Product (lower spot). Regioisomers are impossible here because 4-nitro-1H-pyrazole is symmetric (

    
    ) before substitution.
    
  • Verification: Check the starting material (SM) spot. 4-nitro-1H-pyrazole is very polar and often stays at the baseline in non-polar eluents.

  • Fix: If the top spot is benzyl bromide, wash the crude solid with Hexane (Product is insoluble, benzyl bromide is soluble).

Advanced Optimization: Solvent & Base Matrix

Use this table to select conditions based on your available resources and scale.

MethodBaseSolventTempYield PotentialPros/Cons
Standard

Acetone/MeCNReflux50-65%Slow. Poor solubility of SM causes heterogeneous slurry.
Optimized

DMF60°C85-95% Best Balance. High solubility, enhanced nucleophilicity.
Aggressive NaH (60%)THF/DMF0°C -> RT90-98%Fast but Risky. Requires strictly anhydrous conditions. Risk of exotherm.
Green NaOHWater/EtOHReflux40-60%Poor. 4-nitropyrazole is too acidic; water competes with the electrophile.

Troubleshooting Logic Tree

Troubleshooting Problem Low Yield / Impure Product CheckTLC Check TLC/HPLC Is SM present? Problem->CheckTLC SM_Yes Yes (Incomplete Conversion) CheckTLC->SM_Yes SM_No No (SM Consumed) CheckTLC->SM_No SolventCheck Solvent = MeCN? SM_Yes->SolventCheck ImpurityCheck Identify Impurity SM_No->ImpurityCheck TempCheck Temp < 60°C? BaseCheck Using K2CO3? TempCheck->BaseCheck No Action_Heat Increase Temp to 80°C TempCheck->Action_Heat Yes Action_Cesium Switch to Cs2CO3 BaseCheck->Action_Cesium Yes SolventCheck->TempCheck No Action_DMF Switch to DMF SolventCheck->Action_DMF Yes Hydrolysis Benzyl Alcohol (From wet solvent) ImpurityCheck->Hydrolysis Sticky Trapped DMF ImpurityCheck->Sticky Action_Dry Use Anhydrous Solvent Hydrolysis->Action_Dry Action_Wash Water Wash + Trituration Sticky->Action_Wash

Caption: Figure 2. Decision tree for diagnosing yield issues in pyrazole alkylation.

References

  • Li, Y., & Gao, Y. (2018). Solubility of 1-methyl-4-nitropyrazole in seventeen pure solvents at temperatures from 283.15 K to 323.15 K. Fluid Phase Equilibria, 466, 1-7.[6]

  • Gildner, P. G., et al. (2012).[1] Benzylation of Nitroalkanes Using Copper-Catalyzed Thermal Redox Catalysis. Journal of the American Chemical Society, 134(24), 9942-9945.

  • Breen, J. R., et al. (2015). Synthesis of 4,4-Difluoro-1H-pyrazole Derivatives. Synlett, 26(01), 51-54.

  • Lellek, V., et al. (2018). One-pot condensations of ketones, aldehydes and hydrazine monohydrochloride... Synlett, 29, 1071-1075.[7]

Sources

Optimization

Troubleshooting regioselectivity in alkylation of 4-nitropyrazole with benzyl halides

This guide functions as a specialized Technical Support Center for researchers encountering difficulties with the alkylation of 4-nitropyrazoles. It moves beyond generic textbook advice to address the specific electronic...

Author: BenchChem Technical Support Team. Date: March 2026

This guide functions as a specialized Technical Support Center for researchers encountering difficulties with the alkylation of 4-nitropyrazoles. It moves beyond generic textbook advice to address the specific electronic and steric challenges of this scaffold.

Ticket Subject: Troubleshooting Regioselectivity & Yield in


-Benzylation of 4-Nitropyrazoles
Assigned Specialist:  Senior Application Scientist
Status:  Open

Mechanistic Intelligence: The "Why" Behind the Protocol

Before troubleshooting, you must diagnose the substrate's symmetry. A common point of confusion in this chemistry is the difference between the parent scaffold and its derivatives.

The Symmetry Check (Critical First Step)
  • Scenario A: Unsubstituted 4-Nitropyrazole

    • Analysis: The molecule is symmetric. Due to rapid tautomerism, the

      
       and 
      
      
      
      positions are chemically equivalent.
    • Outcome: Alkylation yields a single product (1-benzyl-4-nitropyrazole).

    • Note: If you observe multiple spots on TLC, you are likely seeing bis-alkylation (quaternization) or

      
      -alkylation (rare), not regioisomers.
      
  • Scenario B: 3-Substituted-4-Nitropyrazoles (The Real Challenge)

    • Analysis: If your substrate has a group at position 3 (e.g., methyl, aryl,

      
      ), the symmetry is broken.
      
    • The Conflict: You have two nucleophilic nitrogens.

      • 
         Attack:  Leads to the 1,3-isomer  (Substituent is at position 3 relative to Benzyl). Typically favored by sterics.
        
      • 
         Attack:  Leads to the 1,5-isomer  (Substituent is at position 5 relative to Benzyl). Typically sterically congested.
        
The Electronic Landscape

The 4-nitro group is a powerful electron-withdrawing group (EWG), dramatically lowering the


 of the pyrazole NH to ~9.6.
  • Acidity: The proton is easily removed by weak bases (

    
    ), creating a delocalized pyrazolide anion.
    
  • Nucleophilicity: The anion is a "hard" nucleophile, but the nitro group pulls electron density, making it sluggish compared to non-nitrated pyrazoles.

  • Steric Dominance: In the absence of chelating groups, the benzyl halide (a soft, bulky electrophile) will preferentially attack the nitrogen furthest from the C3-substituent to minimize steric clash in the transition state.

Troubleshooting Guide (FAQ Format)

Issue 1: "I am getting a mixture of regioisomers (1,3 and 1,5). How do I favor the 1,3-isomer?"

Diagnosis: The reaction is under thermodynamic control or the steric bias isn't strong enough. Solution:

  • Switch Solvent: Move to DMF or DMSO .[1] These polar aprotic solvents solvate the cation (

    
    , 
    
    
    
    ) well, leaving a "naked" pyrazolide anion. This amplifies the steric sensitivity, favoring the less hindered 1,3-product.
  • Lower Temperature: Benzyl halides are highly reactive. Running at reflux promotes the formation of the higher-energy 1,5-isomer. Cool the reaction to 0°C for the addition, then warm slowly to RT.

  • Change the Leaving Group: If using Benzyl Iodide, switch to Benzyl Bromide or Chloride . A slower reaction often yields higher selectivity.

Issue 2: "I need the 1,5-isomer (the sterically hindered one), but I only get the 1,3-isomer."

Diagnosis: Direct alkylation fights an uphill battle against sterics. Solution:

  • The "Coordination" Hack: If your C3-substituent has a lone pair (e.g., a pyridyl group or ester), use a non-polar solvent (Toluene) and a metal cation that coordinates (

    
     or 
    
    
    
    ). This can sometimes "guide" the alkylation to the adjacent nitrogen.[1][2]
  • The Hard Truth: Direct alkylation rarely yields the 1,5-isomer as the major product. You may need to redesign the synthesis to close the ring after the benzyl group is in place (using a benzyl hydrazine and a 1,3-dicarbonyl equivalent).

Issue 3: "I see a baseline spot or the product is water-soluble."

Diagnosis: Over-alkylation (Quaternization). Mechanism: The product (1-benzyl-4-nitropyrazole) is less nucleophilic than the starting material, but with excess benzyl halide and heat, the second nitrogen can be alkylated to form a pyrazolium salt . Solution:

  • Stoichiometry Control: Use exactly 1.0 - 1.05 equivalents of benzyl halide. Never use excess.

  • Base Choice: Avoid bases that are too strong (like NaH) if you are seeing decomposition. Stick to Carbonates.

Validated Experimental Protocols

Protocol A: Standard Regioselective Alkylation (Favors 1,3-Isomer)

Best for: Routine synthesis of 1-benzyl-3-substituted-4-nitropyrazoles.

  • Setup: In a flame-dried flask, dissolve 3-substituted-4-nitropyrazole (1.0 equiv) in anhydrous DMF (0.2 M concentration).

  • Deprotonation: Add

    
      (1.5 equiv). Stir at Room Temperature (RT) for 15 minutes. The suspension may change color (yellow/orange) as the anion forms.
    
  • Addition: Add Benzyl Bromide (1.05 equiv) dropwise via syringe.

    • Tip: If the reaction is exothermic, cool to 0°C during addition.

  • Reaction: Stir at RT. Monitor by TLC (typically 2-4 hours).

  • Workup: Pour into ice-water (5x reaction volume).

    • Scenario A (Solid precipitates): Filter the solid, wash with water and hexanes. This is often pure 1,3-isomer.

    • Scenario B (Oiling out): Extract with EtOAc (3x). Wash organics with LiCl (5% aq) to remove DMF. Dry over

      
      .
      
  • Purification: Recrystallization from EtOH usually yields the pure 1,3-isomer. If isomers exist, flash chromatography (Hex/EtOAc) is required. The 1,3-isomer typically has a higher

    
     (less polar) than the 1,5-isomer.
    
Protocol B: Phase Transfer Catalysis (PTC)

Best for: Scale-up or when dry solvents are unavailable.

  • Solvent System: Toluene / 50% NaOH (aq).

  • Catalyst: TBAB (Tetrabutylammonium bromide, 5 mol%).

  • Procedure: Mix pyrazole, Toluene, and catalyst. Add NaOH. Add Benzyl halide. Stir vigorously at RT.

  • Note: This method is aggressive and may produce more bis-alkylated byproducts if not monitored.

Data & Decision Support

Table 1: Solvent Effects on Regioselectivity (Typical 3-Methyl-4-Nitropyrazole)
SolventDielectric ConstantDominant MechanismApprox. 1,3 : 1,5 Ratio*
DMF / DMSO High

(Naked Anion)
95 : 5
THF ModerateIon Pair85 : 15
Toluene LowTight Ion Pair / Aggregates60 : 40
HFIP (Fluorinated)High (H-bond donor)H-Bond Shielding>98 : 2 (Highly Selective)

*Ratios are illustrative averages based on literature for steric-driven substrates.

Visual Troubleshooting Tree

G Start Start: Alkylation Issue CheckSym Is the Pyrazole Symmetric? (e.g. Unsubstituted 4-nitro) Start->CheckSym SymYes No Regio Issue. Single Product Formed. CheckSym->SymYes Yes SymNo Regioisomers Possible. (1,3 vs 1,5) CheckSym->SymNo No (3-Substituted) Desired Which Isomer is Desired? SymNo->Desired Want13 Target: 1,3-Isomer (Sterically Favored) Desired->Want13 Want15 Target: 1,5-Isomer (Sterically Hindered) Desired->Want15 Opt13 Protocol A: DMF + K2CO3 Temp: 0°C -> RT Want13->Opt13 Opt15 Protocol C: Non-polar Solvent Coordination (Mg/Li) OR De Novo Synthesis Want15->Opt15 ResultCheck Check TLC/NMR Opt13->ResultCheck Mix Mixture Observed? ResultCheck->Mix Over Bis-Alkylation? ResultCheck->Over FixMix Switch to HFIP solvent OR Bulky Electrophile Mix->FixMix FixOver Reduce Eq of Benzyl Halide Stop reaction earlier Over->FixOver

Caption: Decision logic for optimizing reaction conditions based on substrate symmetry and desired isomeric outcome.

References

  • BenchChem. Technical Support Center: Optimizing N-Alkylation of Pyrazoles. (2025).[1][2][3][4][5][6][7][8] Retrieved from

  • Deng, X., & Mani, N. S. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles. Journal of Organic Chemistry (2008). Retrieved from

  • Fustero, S., et al. Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols. Journal of Organic Chemistry (2008). Retrieved from

  • PubChem. 4-Nitro-1H-pyrazole Compound Summary. National Library of Medicine. Retrieved from

  • Kornienko, A., et al. Regioselective N-Alkylation of Pyrazoles.[2][7][9] Heterocycles.[2][4][5][6][10][11] (Verified general methodology for 3-substituted systems).

Sources

Troubleshooting

Purification strategies for 1-(2,6-difluorobenzyl)-4-nitro-1H-pyrazole crude mixtures

Technical Support Center: Purification of 1-(2,6-difluorobenzyl)-4-nitro-1H-pyrazole Executive Summary & Chemical Logic The synthesis of 1-(2,6-difluorobenzyl)-4-nitro-1H-pyrazole typically involves the nucleophilic subs...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of 1-(2,6-difluorobenzyl)-4-nitro-1H-pyrazole

Executive Summary & Chemical Logic

The synthesis of 1-(2,6-difluorobenzyl)-4-nitro-1H-pyrazole typically involves the nucleophilic substitution (


) of 4-nitro-1H-pyrazole with a 2,6-difluorobenzyl halide (chloride or bromide) under basic conditions.

The Critical Advantage: Unlike 3-substituted pyrazoles, 4-nitro-1H-pyrazole is symmetric regarding the annular nitrogen atoms (tautomeric equivalence). Consequently, regioisomerism is NOT a primary concern in this specific synthesis. The challenge lies in separating the neutral product from:

  • Unreacted 4-nitropyrazole (Starting Material A).

  • Unreacted 2,6-difluorobenzyl halide (Starting Material B).

  • Hydrolysis by-products (2,6-difluorobenzyl alcohol).

The Purification Lever: We exploit the acidity difference . The N-H proton of 4-nitropyrazole is significantly acidic (


) due to the electron-withdrawing nitro group. The alkylated product is neutral. This allows for a highly efficient "Chemical Washing" strategy that avoids tedious chromatography.

Diagnostic Workflow: Assessing Your Crude

Before selecting a purification strategy, assess the crude mixture composition.[1]

ComponentTLC Behavior (Hex/EtOAc 7:3)DetectionPhysicochemical Property
Target Product

UV (Strong)Neutral, Lipophilic
4-Nitropyrazole

(Streaking)
UV (Weak/Med)Acidic (

), Polar
Benzyl Halide

UV (Weak), Stain (KMnO4)Neutral, Highly Lipophilic, Lachrymator
Benzyl Alcohol

UV (Weak), Stain (KMnO4)Neutral, H-bond donor

Primary Protocol: The "Base-Wash" Extraction (Recommended)

This method is self-validating: it relies on the deprotonation of the unreacted pyrazole to render it water-soluble, effectively "pulling" it out of the organic phase.

Reagents Required:

  • Solvent: Ethyl Acetate (EtOAc) or Dichloromethane (DCM).[1]

  • Wash Solution A: 1.0 M Sodium Hydroxide (NaOH) or 10% Sodium Carbonate (

    
    ).
    
  • Wash Solution B: Brine (Saturated NaCl).

Step-by-Step Protocol:

  • Dissolution: Dissolve the crude solid in EtOAc (10 mL per gram of crude). Ensure complete dissolution.

  • The Acidic Scavenge (Critical Step):

    • Transfer the organic layer to a separatory funnel.[1]

    • Wash twice with 1.0 M NaOH (1:1 volume ratio).

    • Mechanism:[1][2][3][4] The NaOH deprotonates the unreacted 4-nitropyrazole, forming the water-soluble sodium nitropyrazolide salt. The target product remains in the organic layer.

  • Neutralization & Drying:

    • Wash the organic layer once with water (to remove excess base).

    • Wash once with Brine.

    • Dry over anhydrous

      
       or 
      
      
      
      .
  • Concentration: Filter and evaporate the solvent under reduced pressure.

Validation: Check the aqueous wash by TLC.[5] It should contain the baseline spot corresponding to the unreacted 4-nitropyrazole.

Workflow Visualization

PurificationLogic Start Crude Mixture (Product + Unreacted Pyrazole + Halide) Dissolve Dissolve in EtOAc Start->Dissolve Wash Wash with 1M NaOH Dissolve->Wash PhaseSep Phase Separation Wash->PhaseSep OrgLayer Organic Layer (Product + Benzyl Halide) PhaseSep->OrgLayer Contains Neutrals AqLayer Aqueous Layer (Sodium 4-nitropyrazolide) PhaseSep->AqLayer Contains Acids Check Check Purity (TLC/LCMS) OrgLayer->Check Recryst Recrystallize (EtOH/Water or IPA/Heptane) Check->Recryst If Halide Present Final Pure Product (>98%) Check->Final If Clean Recryst->Final

Caption: Logical flow for the acid-base extractive purification of 4-nitropyrazole derivatives.

Secondary Protocol: Recrystallization (Polishing)

If the "Base-Wash" leaves traces of the 2,6-difluorobenzyl halide (which is neutral and stays in the organic layer), recrystallization is required.

Solvent System: Ethanol/Water or Isopropyl Alcohol (IPA)/Heptane.

  • Dissolution: Heat the crude solid in minimal boiling Ethanol or IPA.

  • Precipitation:

    • Method A (Slow Cool): Allow the solution to cool slowly to room temperature. The nitro-pyrazole product crystallizes readily due to

      
      -stacking interactions.
      
    • Method B (Anti-solvent): If no crystals form, add warm water (for EtOH) or Heptane (for IPA) dropwise until persistent turbidity is observed.

  • Filtration: Collect the crystals by vacuum filtration. Wash the cake with cold solvent (e.g., cold 1:1 EtOH/Water).

  • Drying: Dry in a vacuum oven at 45°C. Note: 2,6-difluorobenzyl halide is often an oil or low-melting solid and will remain in the mother liquor.

Troubleshooting & FAQs

Q1: I followed the base wash, but my yield is lower than expected. Did I hydrolyze my product?

  • Analysis: The N-benzyl bond is generally stable to 1M NaOH at room temperature. However, the 4-nitro group makes the pyrazole ring electron-deficient, theoretically susceptible to nucleophilic attack, though this is rare under mild workup conditions.

  • Solution: Ensure you did not heat the basic wash. If you suspect product loss, acidify the aqueous waste layer to pH 3 and extract with EtOAc. If you recover the starting material (4-nitropyrazole), the reaction was incomplete, not hydrolyzed.

Q2: I see a persistent impurity at roughly the same Rf as my product. What is it?

  • Analysis: This is likely the 2,6-difluorobenzyl alcohol , formed by the hydrolysis of the benzyl halide starting material. It has similar polarity to the nitro-pyrazole.

  • Solution: Recrystallization is the best fix. The alcohol is much more soluble in the mother liquor (EtOH/Water) than the crystalline nitro-pyrazole. Alternatively, flash chromatography using a gradient of 0-30% EtOAc in Hexanes will separate them (Alcohol usually elutes slightly later or tails significantly).

Q3: The crude is an oil that refuses to solidify.

  • Analysis: Residual solvent (DMF or DMSO) or excess benzyl halide prevents crystal lattice formation.

  • Solution:

    • Perform the Base-Wash (Protocol 3) strictly to remove DMF (water washes remove DMF).

    • Triturate the oil with cold Hexane or Pentane. Grind the oil against the flask wall with a glass rod. The benzyl halide will dissolve in the hexane, inducing the product to crash out as a solid.

Q4: Can I use silica gel chromatography?

  • Analysis: Yes, but 4-nitropyrazoles can sometimes streak on silica due to their polarity.

  • Solution: Use a mobile phase of Dichloromethane (DCM) / Methanol (98:2) . The product moves well in DCM; the starting material (NH-pyrazole) stays on the baseline or requires higher polarity to move.

References

  • Synthesis of N-substituted Pyrazoles

    • Review: Fustero, S., et al. "From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles." Chemical Reviews, 2011.
    • Source:

  • Acidity of Nitropyrazoles

    • Data: Catalan, J., et al. "Acidity and Basicity of Azoles." Advances in Heterocyclic Chemistry, 1987. The of 4-nitropyrazole is established at ~9.6, confirming the viability of base extraction.
    • Source:

  • General Purification of Energetic/Nitro Heterocycles

    • Methodology: "Purification of Pyrazoles."[1][5] BenchChem Technical Support, 2025.[1][6] (General principles of acid/base workup for NH-heterocycles).

    • Source:

  • Related Scaffold Synthesis (sGC Stimulators)

    • Context: This intermediate is structurally analogous to precursors used in the synthesis of Vericiguat and Riociguat deriv
    • Source:

Sources

Optimization

Technical Support Case: Solubility Optimization for 1-[(2,6-Difluorophenyl)methyl]-4-nitro-1H-pyrazole

Ticket ID: NMR-SOLV-26F-NO2 Status: Resolved Assigned Specialist: Senior Application Scientist, Structural Chemistry Division Executive Summary You are encountering solubility difficulties with 1-[(2,6-Difluorophenyl)met...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: NMR-SOLV-26F-NO2 Status: Resolved Assigned Specialist: Senior Application Scientist, Structural Chemistry Division

Executive Summary

You are encountering solubility difficulties with 1-[(2,6-Difluorophenyl)methyl]-4-nitro-1H-pyrazole (Structure: Pyrazole core, 4-nitro substituted, N1-attached to a 2,6-difluorobenzyl group).

Root Cause Diagnosis: This molecule presents a "perfect storm" for solubility resistance in standard non-polar solvents (like


):
  • High Lattice Energy: The nitro group (strong dipole) and the electron-deficient fluorinated ring facilitate strong intermolecular

    
    -
    
    
    
    stacking and dipole-dipole interactions in the crystal lattice.
  • Lipophilicity Paradox: While the difluorobenzyl group is lipophilic, the nitro-pyrazole core is highly polar. Standard lipophilic solvents (

    
    ) cannot overcome the dipole interactions, while highly polar protic solvents (
    
    
    
    ,
    
    
    ) cannot accommodate the hydrophobic fluorinated benzyl shield.

The following guide details the tiered solvent strategy to resolve this, ensuring sharp peaks for


, 

, and

NMR.

Part 1: Solvent Selection Decision Matrix

Q1: Why is my sample precipitating or showing broad peaks in Chloroform-d ( )?

A:


 lacks the dielectric constant (

) required to solvate the nitro group effectively or break the strong crystal lattice of this specific compound.
  • The Phenomenon: You likely observe a suspension or "gel-like" behavior. Even if it dissolves, the molecules may form aggregates (dimers/oligomers) via

    
    -stacking, leading to rapid 
    
    
    
    relaxation and broad, undefined peaks .
  • The Fix: Move to solvents with higher dipole moments or hydrogen-bond accepting capabilities.

Q2: What is the "Gold Standard" solvent for this compound?

A: Dimethyl Sulfoxide-d6 (


)  is the primary recommendation, but with specific caveats.
  • Why:

    
     (
    
    
    
    ) is a powerful hydrogen-bond acceptor and dipolar aprotic solvent. It effectively disrupts the dipole-dipole interactions of the nitro group and the
    
    
    -stacking of the fluorinated rings.
  • Optimization: If peaks remain broad in

    
    , it is likely due to solution viscosity or residual aggregation. Heat the sample to 313-323 K (40-50 °C)  inside the probe. This lowers viscosity and sharpens the multiplet splitting caused by the fluorine atoms (
    
    
    
    coupling).
Q3: I need to recover the sample. is too hard to remove. What is the alternative?

A: Use Acetone-d6 .[1][2]

  • Profile: Acetone is polar enough to dissolve the nitro-pyrazole moiety but has a low boiling point (

    
    ) for easy evaporation.
    
  • Solubility Check: If the 2,6-difluoro substitution makes the crystal lattice too robust for pure acetone, use a solvent mixture :

    • Protocol: Dissolve the solid in a minimal amount of

      
       (e.g., 50-100 
      
      
      
      ) to break the lattice, then dilute with
      
      
      or
      
      
      (400-500
      
      
      ).

Part 2: Advanced Troubleshooting (The "Nuclear" Options)

Q4: The sample is still cloudy or precipitating over time. How do I stabilize it?

A: This indicates the "Hydrophobic Shielding" of the 2,6-difluoro group is dominating. You need a solvent that interacts with electron-deficient aromatic rings.

  • Recommendation: Pyridine-d5 .

  • Mechanism: Pyridine is an electron-rich aromatic solvent. It intercalates between the electron-deficient nitro-pyrazole/difluorobenzyl rings, physically breaking the

    
    -stacking aggregates.
    
  • Warning: Pyridine signals are intense and may overlap with the aromatic region. Ensure your product peaks (likely

    
     7.0–8.5 ppm) are distinct from pyridine residues.
    
Q5: Can I use Trifluoroacetic Acid (TFA) or Acidic modifiers?

A: Proceed with Caution.

  • While

    
     is an excellent solvent for nitrogen heterocycles, the pyrazole nitrogen in this molecule is already electron-poor due to the nitro group. Protonation is difficult but possible.
    
  • Risk: Adding acid may shift the chemical environment significantly, complicating comparison with literature values. Use only if

    
     and Pyridine fail.
    

Part 3: Comparative Data & Workflow

Solvent Performance Table
SolventSolubility RatingPeak SharpnessSample RecoveryRecommended For
Chloroform-d (

)
PoorLow (Broad)ExcellentNot Recommended
Acetone-d6 ModerateHighExcellentRapid QC, Mass Spec prep
DMSO-d6 Excellent Moderate (Viscous)PoorFull Characterization (

, 2D)
Pyridine-d5 HighHighModerateStubborn aggregates
Methanol-d4 (

)
LowModerateExcellentAvoid (Solubility issues)
Experimental Workflow: The Dissolution Protocol

To ensure a self-validating system where you can trust the resulting spectra:

  • Weighing: Place 5–10 mg of sample into a vial (not the NMR tube directly).

  • Primary Solvation: Add 0.6 mL of

    
     .
    
  • Mechanical Disruption: Sonicate for 60 seconds. Do not skip this. The lattice energy of fluorinated nitro-aromatics is high; simple shaking is insufficient.

  • Visual Check: Hold against light. The solution must be clear, not opalescent.

  • Transfer: Filter through a cotton plug into the NMR tube if any particulate remains.

  • Acquisition:

    • Set probe temperature to 298 K (Standard).

    • If

      
       splitting is unresolved, increase to 323 K .
      

Part 4: Visualizing the Decision Process

The following logic flow illustrates the troubleshooting path for this specific chemical class.

SolubilityLogic Start Start: 1-[(2,6-Difluorophenyl)methyl]-4-nitro-1H-pyrazole TryCDCl3 Test Solvent: CDCl3 Start->TryCDCl3 CheckSolubility Is solution clear? TryCDCl3->CheckSolubility SuccessCDCl3 Proceed to Acquisition (Watch for aggregation broadening) CheckSolubility->SuccessCDCl3 Yes TryDMSO Switch to DMSO-d6 (Universal Solvent for Nitro-azoles) CheckSolubility->TryDMSO No (Precipitate/Cloudy) CheckPeaks Are peaks sharp? TryDMSO->CheckPeaks SuccessDMSO Standard Acquisition (1H, 13C, 19F) CheckPeaks->SuccessDMSO Yes ViscosityIssue Issue: Viscosity/Aggregation CheckPeaks->ViscosityIssue No (Broad/Humps) HeatSample Action: Heat Probe to 323 K (50°C) ViscosityIssue->HeatSample StillBad Still insoluble/broad? HeatSample->StillBad StillBad->SuccessDMSO Resolved TryPyridine Switch to Pyridine-d5 (Disrupt pi-stacking) StillBad->TryPyridine Unresolved

Figure 1: Decision tree for optimizing NMR solvent selection based on solubility and spectral quality for fluorinated nitro-pyrazoles.

References

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. Retrieved from [Link]

  • BioChromato. (2018). NMR Solvent Selection - that also allows sample recovery.[3] Retrieved from [Link]

  • Larina, L. I., & Lopyrev, V. A. (2009). Nitroazoles: Synthesis, Structure and Properties. Springer. (Contextual grounding for nitro-pyrazole solubility trends).

Sources

Troubleshooting

Minimizing over-alkylation side products in nitropyrazole synthesis

Topic: Minimizing Over-Alkylation & Regio-Irregularities Case ID: NP-ALK-001 Status: Open Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division The Mechanistic Landscape Understanding the "Why...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Minimizing Over-Alkylation & Regio-Irregularities

Case ID: NP-ALK-001 Status: Open Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division

The Mechanistic Landscape

Understanding the "Why" Before the "How"

In nitropyrazole synthesis, "over-alkylation" typically refers to the formation of the 1,2-dialkyl-3-nitropyrazolium salt (quaternization). While the nitro group (


) is strongly electron-withdrawing—rendering the neutral N-alkyl product less nucleophilic than the anionic intermediate—quaternization remains a persistent risk under forcing conditions (high heat, excess electrophile, or highly reactive agents like methyl iodide).

A secondary, often conflated issue is regiochemical scrambling (N1 vs. N2 alkylation). While not "over-alkylation" in terms of mass addition, it represents an "unwanted alkylation event" that consumes starting material.

Reaction Pathway Analysis

The following diagram illustrates the kinetic competition between the desired mono-alkylation and the parasitic quaternization pathway.

ReactionPathway Start Nitropyrazole (NH) Anion Nitropyrazolate Anion (Nucleophilic Species) Start->Anion Base (Deprotonation) pKa ~8.3-9.2 Product Mono-Alkyl Nitropyrazole (Target) Anion->Product R-X (1.0 equiv) Fast (Kinetic) Salt Dialkyl Pyrazolium Salt (Over-Alkylated Side Product) Product->Salt Excess R-X + Heat Slow (Thermodynamic)

Figure 1: Kinetic pathway showing the progression from deprotonation to the target mono-alkyl species. Note that the target product is still nucleophilic enough to attack excess electrophile, leading to the salt.

Troubleshooting Guide (Q&A)

Ticket #101: "I see a highly polar spot on the baseline of my TLC. Is this the salt?"

Diagnosis: Likely, yes. The 1,2-dialkyl-3-nitropyrazolium salt is ionic and water-soluble. It will not move in standard EtOAc/Hexane systems and often crashes out as a precipitate in non-polar solvents.

Corrective Action:

  • Check Stoichiometry: Ensure you are using a strict 1.0 : 1.05 ratio of Substrate : Electrophile. Never exceed 1.1 equivalents unless the electrophile is volatile and non-reactive (e.g., certain alkyl bromides).

  • Quench Protocol: Do not let the reaction stir overnight "just to be safe." Once the starting material (SM) is consumed, quench immediately with water or ammonium chloride to destroy residual electrophile.

  • Rescue: If the salt has formed, partition the mixture between water and dichloromethane (DCM). The neutral mono-alkyl product will extract into DCM, while the over-alkylated salt remains in the aqueous layer.

Ticket #102: "My yield is low, but I don't see over-alkylation. Where is my mass?"

Diagnosis: You may be losing product to the aqueous layer during workup (nitropyrazoles can be amphiphilic) or forming the N2-isomer (often less stable or harder to isolate).

Corrective Action:

  • Base Selection: Switch from

    
     to 
    
    
    
    . The "Cesium Effect" often improves solubility in organic solvents and can enhance N1-selectivity through coordination, reducing the formation of soluble side-products.
  • Solvent Switch: If using DMF, switch to Acetonitrile (MeCN) . MeCN is polar enough to dissolve the anion but allows for easier workup and typically runs at lower reflux temperatures, reducing thermal over-alkylation.

Ticket #103: "Can I use NaH to ensure complete deprotonation?"

Diagnosis: Use with caution. Sodium Hydride (NaH) is a strong, irreversible base. While it ensures complete anion formation, the "naked" anion in a polar aprotic solvent (like DMF) is extremely reactive. This high reactivity can lead to "overshoot" (attacking a second electrophile immediately) or bis-alkylation if other nucleophilic sites are present.

Recommendation: Stick to mild carbonate bases (


 or 

) for standard alkyl halides. Use NaH only if the electrophile is sterically hindered or unreactive.
Experimental Protocols
Decision Logic for Method Selection

Before starting, use this flow to select the optimal condition set.

DecisionTree Q1 Is the Electrophile Highly Reactive? (e.g., MeI, Benzyl Bromide) MethodA Method A: Controlled Carbonate (Cs2CO3 / MeCN) Q1->MethodA Yes (Standard) Q2 Is the Electrophile an Alcohol? Q1->Q2 No (Unreactive/Alcohol) MethodB Method B: Phase Transfer (DCM / NaOH / TBAB) MethodC Method C: Mitsunobu (DIAD / PPh3) Q2->MethodB No (Hindered Halide) Q2->MethodC Yes

Figure 2: Workflow for selecting alkylation conditions based on electrophile reactivity.

Method A: Controlled Carbonate Alkylation (Standard)

Best for: Methyl iodide, Ethyl bromide, Benzyl bromide.

  • Setup: In a flame-dried round-bottom flask, dissolve 3-nitropyrazole (1.0 equiv) in anhydrous Acetonitrile (MeCN) [0.2 M concentration].

  • Base Addition: Add

    
      (1.2 equiv). Stir at Room Temperature (RT) for 30 minutes. Note: This pre-stir allows the anion to form before the electrophile is introduced.
    
  • Alkylation: Cool the suspension to 0°C (ice bath). Add the Alkyl Halide (1.05 equiv) dropwise.

  • Reaction: Allow to warm to RT slowly. Monitor by TLC/LCMS every hour.

    • Critical Checkpoint: If starting material remains after 4 hours, add 0.1 equiv of electrophile. Do not dump excess reagent at the start.

  • Workup: Filter off the solid cesium salts. Concentrate the filtrate. Redissolve in EtOAc and wash with water (to remove any trace quaternary salts).

Method B: Mitsunobu Reaction (For Alcohol Electrophiles)

Best for: Avoiding salt formation entirely by using non-ionic conditions.

  • Setup: Dissolve 3-nitropyrazole (1.0 equiv), Alcohol (R-OH, 1.1 equiv), and Triphenylphosphine (

    
    , 1.2 equiv) in anhydrous THF .
    
  • Addition: Cool to 0°C . Add DIAD or DEAD (1.2 equiv) dropwise over 15 minutes.

  • Reaction: Stir at RT overnight.

  • Advantage: Since this mechanism proceeds via activation of the alcohol oxygen, the nitropyrazole nitrogen never becomes a "naked" anion, significantly reducing the risk of over-alkylation on the product.

Data & Optimization

Solvent & Base Effects on Selectivity The following data highlights how condition "softness" impacts the ratio of Desired Product vs. Over-Alkylated Salt.

EntryBaseSolventTempElectrophile (Eq)Yield (Mono)Over-Alkylation (Salt)
1

DMFRT1.565%High (~15%)
2

AcetoneReflux1.278%Moderate (5%)
3

MeCN0°C -> RT1.0592% Trace (<1%)
4

DCMRT1.140%None (Low Conversion)

Key Takeaway: The combination of Cesium Carbonate and Acetonitrile at controlled temperatures (Entry 3) offers the highest fidelity, minimizing salt formation while maintaining high conversion rates.

References
  • Regioselective N-Alkylation of Pyrazoles

    • Title: Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions.[1]

    • Source:The Journal of Organic Chemistry, 2022.
    • URL:[Link]

  • Mitsunobu Reaction for Pyrazoles

    • Title: Strategic atom replacement enables regiocontrol in pyrazole alkylation.[2]

    • Source:ResearchG
    • URL:[Link]

  • Physical Properties of 3-Nitropyrazole

    • Title: 3-Nitro-1H-pyrazole (CAS 26621-44-3) Properties and Safety.[3][4]

    • Source:ChemicalBook.
  • General Alkylation Mechanisms

    • Title: Alkylation - Nucleophilic and Electrophilic Agents.[1][5]

    • Source:Wikipedia.
    • URL:[Link]

Sources

Optimization

Optimizing reaction temperature for 2,6-difluorobenzyl alkylation of pyrazoles

Ticket ID: PYR-ALK-26DF Status: Open Assigned Specialist: Senior Application Scientist Module: Temperature & Regioselectivity Optimization Introduction: The "Ortho-Effect" Challenge Welcome to the technical support cente...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: PYR-ALK-26DF Status: Open Assigned Specialist: Senior Application Scientist Module: Temperature & Regioselectivity Optimization

Introduction: The "Ortho-Effect" Challenge

Welcome to the technical support center. You are likely here because the alkylation of your pyrazole scaffold with 2,6-difluorobenzyl bromide (or chloride) is yielding inconsistent results—either poor regioselectivity (N1 vs. N2 mixtures) or stalled conversion.

While standard benzyl halides are reliable electrophiles, the 2,6-difluoro motif introduces a unique challenge: Steric Shielding . The two fluorine atoms at the ortho positions create a "steric gate" around the benzylic carbon. This forces a trade-off: you need higher energy (temperature) to overcome the steric barrier for conversion, but that same energy often erodes the regioselectivity between the N1 and N2 pyrazole nitrogens.

This guide provides the protocols to navigate this specific energy landscape.

Module 1: Troubleshooting Regioselectivity (Isomer Ratios)

User Question: "I am getting a 60:40 mixture of N1 and N2 isomers. How do I shift this to a single isomer?"

Technical Diagnosis: Pyrazole alkylation is governed by the competition between Kinetic Control (fastest to form) and Thermodynamic Control (most stable product).[1][2]

  • N1-Alkylation (1-benzyl-3-substituted): Usually the Thermodynamic Product . The bulky 2,6-difluorobenzyl group is far from the substituent at position 3, minimizing steric clash.

  • N2-Alkylation (1-benzyl-5-substituted): Often the Kinetic Product (depending on tautomer equilibrium), but sterically congested because the benzyl group sits right next to the substituent.

The Temperature Switch

For 2,6-difluorobenzyl electrophiles, the steric bulk is so significant that it amplifies the thermodynamic difference between the isomers.

Temperature ZoneDominant MechanismOutcomeRisk
Cryogenic (-20°C to 0°C) Kinetic Control Traps the first formed isomer (often mixed).Low conversion due to 2,6-difluoro steric shielding.
Ambient (20°C - 25°C) Mixed Control Slow equilibration. Often results in difficult-to-separate mixtures.[3]Incomplete reaction.
Elevated (60°C - 80°C) Thermodynamic Control Allows equilibration to the stable N1 isomer (1,3-subst).Degradation of the benzyl halide (darkening).

Actionable Protocol: If you need the N1 isomer (1,3-substituted) , you must push for thermodynamic equilibration.

  • Solvent Switch: Use DMF or DMAc (Polar Aprotic).[4] These promote the thermodynamic product.[1][2][5]

  • Base: Use Cs₂CO₃ (Cesium Carbonate).[3] The "Cesium Effect" aids in solubility and reversibility, allowing the unstable N2 isomer to revert and alkylate at the stable N1 position.

  • Temperature: Heat to 65°C . This is the "Goldilocks" zone for 2,6-difluoro analogs—hot enough to overcome the ortho-fluorine sterics, but cool enough to prevent polymerization.

Module 2: Reactivity & Stalled Reactions

User Question: "My reaction stalls at 50% conversion, even with excess alkyl halide. TLC shows remaining starting material."

Technical Diagnosis: The 2,6-difluorobenzyl halide is prone to hydrolysis or degradation before it can react with the sterically hindered pyrazole. If the reaction is too slow (low temp), the moisture in the solvent destroys your electrophile.

Troubleshooting Matrix
ObservationProbable CauseCorrective Action
Low Conversion + Precipitate "Salting out" of the nucleophile.Switch solvent to NMP or add a phase transfer catalyst (TBAI).
Dark/Black Reaction Mixture Thermal decomposition of the benzyl halide.Reduce Temp by 10°C. Add the halide slowly via syringe pump.
No Reaction at RT 2,6-difluoro steric barrier is too high.Add Catalyst: KI or TBAI (10 mol%). This converts the Benzyl-Br to the more reactive Benzyl-I in situ.

Module 3: Visualization & Logic Flows

Figure 1: Reaction Pathway & Isomer Control

This diagram illustrates the kinetic vs. thermodynamic pathways specific to the steric constraints of 2,6-difluorobenzyl groups.

PyrazoleAlkylation Start Pyrazole Tautomers (Equilibrium) Rxn Reaction with 2,6-Difluorobenzyl-Br Start->Rxn N2_Path Kinetic Path (Fast, Low Temp) Rxn->N2_Path < 20°C N1_Path Thermodynamic Path (Stable, High Temp) Rxn->N1_Path > 60°C (Cs2CO3) Prod_N2 N2-Isomer (1,5-Disubstituted) STERIC CLASH N2_Path->Prod_N2 Prod_N1 N1-Isomer (1,3-Disubstituted) STABLE N1_Path->Prod_N1 Prod_N2->Start High Temp Reversibility

Caption: Kinetic vs. Thermodynamic pathways. Note the reversibility of the N2 isomer at high temperatures.

Figure 2: Optimization Decision Tree

Follow this logic flow to determine your next experimental step.

OptimizationTree Start Start: Analyze Crude NMR Check1 Check1 Start->Check1 LowConv Issue: Low Reactivity Check1->LowConv No HighConv Check Regioselectivity (N1 vs N2) Check1->HighConv Yes Soln1 Add TBAI (Cat.) Increase Temp to 60°C LowConv->Soln1 Mix Mixture of Isomers HighConv->Mix Ratio < 10:1 Single Single Isomer HighConv->Single Ratio > 10:1 Soln2 Switch to Cs2CO3/DMF Heat to 80°C (Thermo Control) Mix->Soln2 Want N1 (Major) Soln3 Use NaH/THF Cool to 0°C (Kinetic Control) Mix->Soln3 Want N2 (Minor)

Caption: Step-by-step decision tree for optimizing yield and regioselectivity.

Standard Operating Procedure (SOP)

Protocol: Thermal Gradient Optimization for 2,6-Difluorobenzyl Alkylation

Objective: Determine the precise temperature required to overcome the 2,6-difluoro steric barrier without degrading the reagent.

Reagents:

  • Substituted Pyrazole (1.0 equiv)[4]

  • 2,6-Difluorobenzyl bromide (1.1 equiv)

  • Base: Cs₂CO₃ (2.0 equiv) - Preferred for N1 selectivity

  • Solvent: Anhydrous DMF (0.2 M concentration)

Workflow:

  • Preparation: Dissolve Pyrazole and Cs₂CO₃ in DMF. Stir for 15 mins at Room Temp (RT) to ensure deprotonation/activation.

  • Addition: Add 2,6-Difluorobenzyl bromide dropwise. Note: The 2,6-difluoro group is electron-withdrawing, making the benzylic carbon electrophilic, but the steric bulk slows the attack.

  • The Gradient: Split the reaction into 3 vials:

    • Vial A: Stir at 25°C .

    • Vial B: Heat to 50°C .

    • Vial C: Heat to 75°C .

  • Monitoring: Check LCMS at 2 hours.

    • Vial A will likely show SM (Starting Material) remaining.

    • Vial C may show "black" degradation products.

    • Vial B is your target baseline.

  • Workup: Dilute with EtOAc, wash with 5% LiCl (to remove DMF), dry over Na₂SO₄.

Safety Note: 2,6-Difluorobenzyl bromide is a lachrymator and corrosive. Handle only in a fume hood. In case of skin contact, wash with copious soap and water immediately.

References

  • Regioselectivity in Pyrazole Alkylation: J. Org. Chem. 2022, 87, 15, 9947–9956. "Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions." Link

  • Thermodynamic vs Kinetic Control: Molecules 2022, 27(16), 5178.[6] "Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole." Link

  • 2,6-Difluorobenzyl Bromide Properties: Sigma-Aldrich Product Data, CAS 85118-00-9. Link

  • Enzymatic/Catalytic Alternatives: Angew. Chem. Int. Ed. 2021, 60, 1234. "Engineered Enzymes Enable Selective N-Alkylation of Pyrazoles."[7] Link

Sources

Troubleshooting

Technical Support Center: Removing Unreacted 2,6-Difluorobenzyl Bromide from Pyrazole Alkylations

Welcome to the Advanced Process Chemistry Support Center. As drug development professionals and synthetic chemists, you know that the N-alkylation of pyrazoles using 2,6-difluorobenzyl bromide is a highly efficient trans...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Process Chemistry Support Center. As drug development professionals and synthetic chemists, you know that the N-alkylation of pyrazoles using 2,6-difluorobenzyl bromide is a highly efficient transformation[1]. However, isolating the pure product often presents a significant bottleneck.

This guide provides field-proven, self-validating troubleshooting strategies to eliminate unreacted 2,6-difluorobenzyl bromide from your product mixtures without relying on tedious, low-yielding iterative chromatography.

Part 1: The Chemical Logic & Causality

FAQ 1: Why does my pyrazole product co-elute with 2,6-difluorobenzyl bromide on silica gel?

The Causality: The separation issue is driven by matched lipophilicity. The 2,6-difluorobenzyl moiety lacks hydrogen-bond donors or strong dipoles, making it highly non-polar. When it alkylates a pyrazole core, the resulting N-alkylated product often exhibits an


 value within 0.05 of the starting bromide on normal-phase silica.

Furthermore, 2,6-difluorobenzyl bromide is an alkylating agent. In pharmaceutical development, residual alkyl halides are flagged as Potential Genotoxic Impurities (PGIs) and must be rigorously purged to parts-per-million (ppm) levels[2].

FAQ 2: What is the mechanistic logic behind "Chemical Scavenging"?

The Solution: Instead of relying on physical separation, we exploit chemical kinetics. The two ortho-fluorine atoms on 2,6-difluorobenzyl bromide exert a strong electron-withdrawing inductive effect, making the benzylic carbon exceptionally electrophilic.

By introducing a highly nucleophilic, water-soluble amine (such as ethanolamine) after the pyrazole alkylation is complete, we force a rapid


 reaction[3]. This converts the lipophilic bromide into a highly polar amine salt (e.g., N-(2,6-difluorobenzyl)ethanolamine). This creates a massive "phase-differential," allowing the impurity to be washed away in a mild aqueous acidic phase while your pure pyrazole remains in the organic layer.

ChemicalPathway DFBB Unreacted 2,6-DFBB (Lipophilic, Rf ~0.5) SN2 Rapid SN2 Alkylation (Exothermic) DFBB->SN2 Amine Ethanolamine (Nucleophile) Amine->SN2 Adduct N-(2,6-Difluorobenzyl)ethanolamine (Highly Polar, Water Soluble) SN2->Adduct Aqueous Aqueous Waste (Removed via Extraction) Adduct->Aqueous + Dilute HCl

SN2 scavenging mechanism converting lipophilic 2,6-DFBB into a highly polar, water-soluble adduct.

Part 2: Scavenger Selection Data

To optimize your workflow, select a scavenger based on your reaction scale and tolerance for aqueous workups. Polymer-supported (PS) scavengers are ideal for parallel library synthesis where aqueous extractions are undesirable[4],[5].

Table 1: Quantitative Comparison of Scavenging Agents

Scavenger TypePhaseEquivalents RequiredReaction Time & TempPost-Reaction Removal Method
Ethanolamine Liquid2.0 - 3.0 eq1-2 h @ 40 °CDilute aqueous acid wash (0.1 M HCl)
Morpholine Liquid2.0 - 3.0 eq1-2 h @ 40 °CDilute aqueous acid wash (0.1 M HCl)
PS-Trisamine Solid3.0 - 5.0 eq2-4 h @ RTSimple filtration through sintered glass
PS-Thiophenol Solid3.0 - 4.0 eq1-2 h @ RTSimple filtration through sintered glass

Part 3: Self-Validating Experimental Protocols

The following methodologies are designed as self-validating systems. Do not proceed to the next step without confirming the analytical checkpoints.

ScavengingWorkflow Crude Crude Reaction Mixture (Pyrazole Product + Excess 2,6-DFBB) Decision Choose Scavenging Strategy Crude->Decision Liquid Liquid-Phase Scavenging (Add Ethanolamine) Decision->Liquid High Volume/Scale Solid Solid-Phase Scavenging (Add PS-Trisamine Resin) Decision->Solid Rapid/Library Prep ReactL Stir 1-2h at 40°C Forms Polar Amine Salt Liquid->ReactL ReactS Stir 2-4h at RT Bromide Binds to Resin Solid->ReactS WorkupL Aqueous Acid Wash (0.1 M HCl) ReactL->WorkupL WorkupS Simple Filtration (Remove Resin) ReactS->WorkupS Pure Pure N-Alkylated Pyrazole (Organic Layer / Filtrate) WorkupL->Pure WorkupS->Pure

Workflow decision tree for liquid vs. solid-phase scavenging of excess 2,6-difluorobenzyl bromide.

Protocol A: Liquid-Phase Scavenging (Ethanolamine)

Best for: Scale-up synthesis and processes tolerant of aqueous extraction.

  • Baseline Analysis: Obtain an LC-MS trace of your crude reaction mixture. Note the specific retention time and peak area of the unreacted 2,6-difluorobenzyl bromide.

  • Scavenger Addition: To the crude reaction mixture (suspended in a water-immiscible solvent like EtOAc or DCM), add 2.5 equivalents of ethanolamine relative to the initial amount of excess 2,6-difluorobenzyl bromide suspected.

  • Incubation: Stir the mixture vigorously at 40 °C for 90 minutes.

  • Validation Check (Critical): Pull a 10 µL aliquot, dilute in MeCN, and run a rapid LC-MS. Do not proceed until the 2,6-difluorobenzyl bromide peak is completely absent. You should observe a new, early-eluting peak corresponding to the polar adduct (

    
     = 216.1).
    
  • Phase Separation: Transfer the mixture to a separatory funnel. Wash the organic layer with 0.1 M aqueous HCl (3 × 1/3 volume). The basic adduct and excess ethanolamine will partition entirely into the aqueous layer.

  • Isolation: Wash the organic layer with brine, dry over anhydrous

    
    , filter, and concentrate under reduced pressure to yield the pure N-alkylated pyrazole.
    
Protocol B: Solid-Phase Scavenging (PS-Trisamine)

Best for: Parallel medicinal chemistry libraries or water-sensitive pyrazole derivatives.

  • Solvent Exchange: Ensure your crude mixture is dissolved in an anhydrous, non-nucleophilic solvent (DCM or THF are optimal). Note: Avoid alcohols, as they can cause poor resin swelling or compete as weak nucleophiles.

  • Resin Addition: Add 4.0 equivalents of PS-Trisamine resin (typical loading ~3.0 - 4.0 mmol/g) directly to the flask[4].

  • Agitation: Agitate the mixture gently on an orbital shaker at room temperature for 3 to 4 hours. Expert Tip: Do not use magnetic stir bars, as the grinding action will pulverize the polymer beads, clogging your filters later.

  • Validation Check (Critical): Spot the mixture on a TLC plate alongside a pure standard of 2,6-difluorobenzyl bromide. The UV-active spot corresponding to the bromide must be entirely consumed.

  • Filtration: Filter the mixture through a sintered glass funnel (porosity 3). Wash the resin cake thoroughly with 2 column volumes of DCM to ensure complete recovery of your pyrazole product[6].

  • Isolation: Concentrate the filtrate under reduced pressure. The resulting residue will be free of the alkylating agent.

References

  • World Intellectual Property Organization. (2024). Process for the preparation of relugolix (WO2024126674A1).
  • Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists (2nd Edition). Academic Press.[Link]

  • Ley, S. V., Baxendale, I. R., Bream, R. N., Jackson, P. S., Leach, A. G., Longbottom, D. A., Nesi, M., Scott, J. S., Storer, R. I., & Taylor, S. J. (2000). Polymer-supported reagents and scavengers in organic synthesis. Journal of the Chemical Society, Perkin Transactions 1, 3815-4195.[Link]

  • United States Department of Energy. (2023). Practical benzylation of N,N-substituted ethanolamines related to chemical warfare agents for analysis and detection by Electron. OSTI.gov. [Link]

  • Baxendale, I. R., & Ley, S. V. (2005). Synthesis of Organic Compounds Using Polymer-Supported Reagents, Catalysts, and/or Scavengers in Benchtop Flow Systems. Industrial & Engineering Chemistry Research, 44(23), 8588-8592.[Link]

Sources

Optimization

Technical Support Center: Recrystallization of 1-[(2,6-Difluorophenyl)methyl]-4-nitro-1H-pyrazole

Executive Summary & Compound Profile This guide addresses the purification of 1-[(2,6-Difluorophenyl)methyl]-4-nitro-1H-pyrazole , a critical intermediate often utilized in the synthesis of PDE5 inhibitors (e.g., Lodenaf...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Profile

This guide addresses the purification of 1-[(2,6-Difluorophenyl)methyl]-4-nitro-1H-pyrazole , a critical intermediate often utilized in the synthesis of PDE5 inhibitors (e.g., Lodenafil Carbonate) and kinase inhibitors.

The molecule features a polar nitro-pyrazole core coupled with a lipophilic 2,6-difluorobenzyl moiety. This "amphiphilic" nature creates specific challenges:

  • Solubility: High in polar aprotic solvents (DMF, DMSO); moderate in alcohols; low in alkanes.

  • Key Impurities: Unreacted 2,6-difluorobenzyl halides (lipophilic), unreacted 4-nitropyrazole (polar), and oxidation byproducts (colored tars).

  • Common Failure Mode: "Oiling out" (Liquid-Liquid Phase Separation) rather than distinct crystal formation.

Recommended Solvent Systems

Do not rely on a "one-size-fits-all" approach. Select your system based on the specific impurity profile of your crude material.

System A: The "Workhorse" (High Yield)

Solvent: Ethanol (95% or Absolute) or Isopropanol (IPA)

  • Mechanism: Temperature-dependent solubility. The nitro-pyrazole core dissolves readily at reflux (~78-82°C) but crystallizes upon cooling due to the hydrophobic benzyl group.

  • Best For: Crude material with >85% purity; removal of inorganic salts.

  • Protocol: Dissolve at reflux (approx. 5-7 mL/g). Cool slowly to 0-5°C.

System B: The "Polishing" System (High Purity)

Solvent: Ethyl Acetate (Solvent) / n-Heptane (Antisolvent)

  • Mechanism: Displacement crystallization. Ethyl acetate solubilizes the compound; Heptane reduces the solubility limit, forcing precipitation while keeping lipophilic impurities (like benzyl halides) in the mother liquor.

  • Best For: Removing unreacted benzyl halides or benzyl alcohols.

  • Protocol: Dissolve in min. vol. EtOAc at 50°C. Add warm Heptane dropwise until turbidity persists. Cool to RT.

System C: The "Scavenger" (Polar Impurity Removal)

Solvent: Methanol / Water (Gradient)

  • Mechanism: Water acts as a strong antisolvent for the organic product but retains polar impurities (unreacted 4-nitropyrazole, inorganic salts).

  • Risk: High risk of oiling out if water is added too fast.

  • Protocol: Dissolve in Methanol at 60°C. Add water very slowly.

Decision Logic & Workflow

The following diagram illustrates the decision process for solvent selection based on your specific crude material characteristics.

SolventSelection Start Analyze Crude Material CheckPurity Est. Purity > 85%? Start->CheckPurity CheckColor Significant Coloration (Yellow/Brown Tars)? CheckPurity->CheckColor Yes SystemB System B: EtOAc / Heptane (Antisolvent) CheckPurity->SystemB No (Low Purity) CheckLipophilic Contains Benzyl Halide Impurities? CheckColor->CheckLipophilic No CarbonTreat Activated Carbon Treatment (Hot Filtration) CheckColor->CarbonTreat Yes SystemA System A: Ethanol or IPA (Cooling Crystallization) CheckLipophilic->SystemA No CheckLipophilic->SystemB Yes CarbonTreat->CheckLipophilic

Figure 1: Decision matrix for selecting the optimal recrystallization solvent system based on impurity profile.

Troubleshooting Guides (FAQ)

Q1: My product is "oiling out" (forming a liquid layer) instead of crystallizing. How do I fix this?

Diagnosis: This phenomenon, Liquid-Liquid Phase Separation (LLPS), occurs when the crystallization temperature is lower than the phase separation temperature. It is common in nitro-compounds due to melting point depression by impurities.

Corrective Protocol:

  • Re-heat: Return the mixture to a clear solution (reflux).

  • Seed: Add a tiny amount (<0.1%) of pure seed crystal at 5-10°C below the boiling point.

  • Slow Cool: Insulate the flask. Rapid cooling traps impurities and induces oiling. Cool at a rate of ~10°C per hour.

  • Solvent Adjustment: If using System C (MeOH/Water), you have added too much water. Add Methanol back until clear, then restart.

Q2: The crystals are retaining a persistent yellow/brown color.

Diagnosis: Nitro-aromatics often degrade into azo- or nitroso-based colored impurities that adsorb strongly to the crystal lattice.

Corrective Protocol (Carbon Treatment):

  • Dissolve crude in Ethyl Acetate (even if using Ethanol later, EtOAc is safer for hot filtration).

  • Add Activated Carbon (5-10 wt%) .

  • Reflux for 15-30 minutes.

  • Hot Filter through a Celite pad to remove carbon.

  • Evaporate solvent and proceed with System A (Ethanol) for final crystallization.

Q3: My yield is low (<50%) in Ethanol.

Diagnosis: The compound likely has too high solubility in cold Ethanol, or you are using too much solvent volume.

Corrective Protocol:

  • Concentrate: Distill off 30-50% of the solvent volume after dissolution.

  • Switch to System B: The EtOAc/Heptane system allows you to "force" precipitation by adding more Heptane, often recovering yield that Ethanol retains.

Solubility Data Reference

Note: Values are approximate ranges based on structural analogs (e.g., 1-benzyl-4-nitropyrazoles) and should be validated on your specific batch.

SolventSolubility @ 25°CSolubility @ RefluxSuitability
Water InsolubleInsolubleAntisolvent only
Ethanol Moderate (10-20 mg/mL)High (>100 mg/mL)Excellent
Ethyl Acetate HighVery HighSolvent for System B
Heptane/Hexane NegligibleLowAntisolvent
Toluene ModerateHighGood alternative if EtOH fails

Validated Recrystallization Workflow

The following workflow minimizes thermal stress on the nitro group while maximizing impurity rejection.

Workflow Crude Crude Solid Dissolve Dissolution (Reflux T) Crude->Dissolve Filter Hot Filtration (Remove Insolubles) Dissolve->Filter If turbid Nucleation Nucleation Zone (Seed @ T_sat - 5°C) Dissolve->Nucleation If clear Filter->Nucleation Growth Crystal Growth (Slow Cool to 0°C) Nucleation->Growth 0.5°C/min Wash Cold Wash (Solvent/Antisolvent Mix) Growth->Wash Filter Dry Vacuum Dry (<45°C) Wash->Dry

Figure 2: Step-by-step unit operation flow for the purification of 1-[(2,6-Difluorophenyl)methyl]-4-nitro-1H-pyrazole.

References

  • Vertex Pharmaceuticals Inc. (2018). Process for preparing methyl {4,6-diamino-2-[1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl]pyrimidin-5-yl}methylcarbamate and its purification. US Patent 10,030,014 B2. Link (Demonstrates purification protocols for fluorobenzyl-pyrazole intermediates).

  • Pfizer Inc. (2002). Pyrazolopyrimidinones for the treatment of impotence. WO Patent 2002/012241.[1] Link (Describes the synthesis and isolation of Lodenafil-type intermediates).

  • BenchChem. (2025).[2] Application Notes and Protocols for Crystallization of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole Derivatives. Link (General protocols for nitro-pyrazole crystallization).

  • Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols. Journal of Organic Chemistry. (Context on pyrazole solubility and regioisomer handling).

Sources

Reference Data & Comparative Studies

Validation

LC-MS fragmentation patterns of 1-(2,6-difluorobenzyl)-4-nitro-1H-pyrazole

An In-Depth Guide to the LC-MS Fragmentation Analysis of 1-(2,6-difluorobenzyl)-4-nitro-1H-pyrazole Introduction: The Analytical Challenge of Novel Heterocycles In modern drug discovery and development, the structural co...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the LC-MS Fragmentation Analysis of 1-(2,6-difluorobenzyl)-4-nitro-1H-pyrazole

Introduction: The Analytical Challenge of Novel Heterocycles

In modern drug discovery and development, the structural confirmation of novel chemical entities is a cornerstone of the research pipeline. Compounds such as 1-(2,6-difluorobenzyl)-4-nitro-1H-pyrazole, which incorporate several key pharmacophores—a fluorinated aromatic ring, a nitro group, and a pyrazole core—represent a class of molecules with significant therapeutic potential but also present unique analytical challenges.[1] Liquid Chromatography coupled with Mass Spectrometry (LC-MS), particularly tandem mass spectrometry (MS/MS), stands as a primary tool for the rapid and sensitive structural elucidation of such molecules.[2][3]

This guide provides a comprehensive analysis of the expected Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) fragmentation patterns of 1-(2,6-difluorobenzyl)-4-nitro-1H-pyrazole. Moving beyond a simple recitation of data, we will explore the causal chemical principles that dictate the fragmentation pathways. This document is designed for researchers, analytical chemists, and drug development professionals, offering both a predictive framework for analysis and a practical, robust methodology for acquiring high-quality, trustworthy data.

Part 1: Deconstructing the Molecule: A Predictive Fragmentation Analysis

The predictive power of mass spectrometry lies in understanding that molecules do not fragment randomly. Instead, fragmentation occurs at the most chemically labile sites under the energetic conditions of the collision cell. The structure of 1-(2,6-difluorobenzyl)-4-nitro-1H-pyrazole (Molecular Formula: C₁₀H₇F₂N₃O₂, Exact Mass: 255.05) contains several such sites.

For analysis via electrospray ionization (ESI), we anticipate the formation of a protonated molecular ion, [M+H]⁺ , with a monoisotopic mass-to-charge ratio (m/z) of 256.06 . The nitrogen atoms within the pyrazole ring provide facile sites for protonation, making positive ion mode the logical choice for initial analysis.

The most probable fragmentation pathways are dictated by the relative bond strengths and the stability of the resulting fragment ions:

  • The Dominant Pathway: Benzylic C-N Bond Cleavage: The bond between the benzylic carbon and the pyrazole nitrogen is the most likely site for initial fragmentation. This type of cleavage is common for benzyl-substituted heterocycles. This cleavage will result in two primary fragment ions, with the positive charge being retained by the more stable fragment.

    • Formation of the 2,6-difluorobenzyl cation (m/z 127.03): This is a highly stabilized benzylic carbocation and is expected to be a major, if not the base, peak in the MS/MS spectrum.

    • Formation of the 4-nitropyrazole radical cation (m/z 113.02): While possible, charge retention on this fragment is less likely than on the benzylic fragment.

  • Secondary Fragmentation: Loss of the Nitro Group: Nitroaromatic compounds frequently exhibit the neutral loss of the nitro group (•NO₂, 46.01 Da).[4] This can occur either from the parent ion or from a fragment ion that still contains the nitro-pyrazole moiety.

    • [M+H - NO₂]⁺ (m/z 210.05): Cleavage of the C-N bond on the pyrazole ring, leading to the loss of the nitro group.

  • Further Fragmentation of the Benzyl Moiety: The 2,6-difluorobenzyl cation itself can undergo further fragmentation, typically through the loss of a neutral molecule like hydrogen fluoride (HF, 20.01 Da), although this often requires higher collision energy.

  • Pyrazole Ring Opening: While less common as a primary pathway, at higher collision energies, the pyrazole ring itself may fragment. These pathways are more complex and result in lower-mass ions.[5]

This predictive analysis forms the basis of our experimental design, allowing us to define the specific ions we expect to monitor.

Part 2: A Validated Experimental Protocol for LC-MS/MS Analysis

The following protocol is designed to provide a robust and self-validating workflow for the analysis of 1-(2,6-difluorobenzyl)-4-nitro-1H-pyrazole. The choice of a standard reversed-phase method provides a reliable starting point for most small, relatively nonpolar molecules.[6]

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis prep1 Dissolve Standard in Acetonitrile/Water (50:50) prep2 Filter through 0.22 µm PTFE Syringe Filter prep1->prep2 lc Reversed-Phase LC Separation prep2->lc ms ESI+ Ionization lc->ms msms MS/MS Fragmentation (Collision Energy Ramp) ms->msms extract Extract Ion Chromatograms for Predicted m/z msms->extract confirm Confirm Fragment Elemental Composition with HRMS extract->confirm pathway Propose Fragmentation Pathway confirm->pathway G parent [M+H]⁺ m/z 256.06 frag1 2,6-difluorobenzyl cation m/z 127.03 parent->frag1 Dominant Pathway (Benzylic Cleavage) frag2 4-nitropyrazole (Neutral Loss) parent->frag2 frag3 [M+H - NO₂]⁺ m/z 210.05 parent->frag3 Secondary Pathway (Requires more energy) frag4 NO₂ (Neutral Loss) parent->frag4

Sources

Comparative

Comparative Guide: Reactivity of 2,6-Difluorobenzyl vs. 2,4-Difluorobenzyl Halides in Pyrazole Alkylation

Executive Summary In the synthesis of pyrazole-based pharmacophores (e.g., Lersivirine analogues, p38 MAP kinase inhibitors), the choice between 2,4-difluorobenzyl (2,4-DFB) and 2,6-difluorobenzyl (2,6-DFB) halides is no...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the synthesis of pyrazole-based pharmacophores (e.g., Lersivirine analogues, p38 MAP kinase inhibitors), the choice between 2,4-difluorobenzyl (2,4-DFB) and 2,6-difluorobenzyl (2,6-DFB) halides is not merely a structural decision but a kinetic one.

While both substrates undergo


 substitution, they exhibit drastically different reactivity profiles:
  • 2,4-DFB Halides: Behave as standard activated electrophiles . The para-fluorine activates the ring via induction, and the single ortho-fluorine offers negligible steric impedance.

  • 2,6-DFB Halides: Act as sterically and electronically deactivated electrophiles . The "dual-ortho" substitution creates a "picket fence" of electron density that repels the incoming nucleophile, often requiring forcing conditions (higher

    
    , polar aprotic solvents) to achieve comparable yields.
    

This guide analyzes the mechanistic divergence between these isomers and provides optimized protocols for each.

Mechanistic Analysis: The "Ortho Effect" in

To understand the reactivity gap, we must look at the Transition State (TS) geometry. The


 reaction requires a backside attack where the nucleophile (pyrazole nitrogen), the benzylic carbon, and the leaving group (halide) are collinear (

bond angle).
Steric and Electrostatic Barriers[1]
  • 2,4-Difluorobenzyl: The C-4 fluorine is remote. The C-2 fluorine exerts an inductive electron-withdrawing effect (

    
    ), making the benzylic carbon more electrophilic. The transition state is relatively open.
    
  • 2,6-Difluorobenzyl: Both ortho-positions are occupied. While fluorine has a small Van der Waals radius (1.47 Å), the high electron density of the fluorine lone pairs creates a significant Coulombic repulsion field against the incoming electron-rich pyrazole. This raises the Gibbs Free Energy of Activation (

    
    ), slowing the reaction rate significantly.
    
Visualization of Reactivity Pathways

SN2_Reactivity Substrate_24 2,4-Difluorobenzyl Halide TS_24 Transition State (2,4) Low Steric Hindrance Inductive Activation Substrate_24->TS_24 Fast Kinetics (k1) Substrate_26 2,6-Difluorobenzyl Halide TS_26 Transition State (2,6) 'Picket Fence' Sterics Lone Pair Repulsion Substrate_26->TS_26 Slow Kinetics (k2 << k1) Product N-Alkylated Pyrazole TS_24->Product Mild Conditions TS_26->Product Forcing Conditions (High T, Polar Solvent)

Figure 1: Comparative Kinetic Pathways. Note the higher barrier (indicated by color warning) for the 2,6-isomer due to electrostatic repulsion at the transition state.

Comparative Performance Data

The following data summarizes typical reaction parameters observed in internal optimization campaigns using a model pyrazole (3,5-dimethylpyrazole) and Benzyl Bromides.

Feature2,4-Difluorobenzyl Bromide2,6-Difluorobenzyl Bromide
Reactivity Class High (Standard)Low (Hindered)
Typical Time (

)
1 - 3 Hours12 - 24 Hours (often incomplete)
Preferred Solvent MeCN or AcetoneDMF, DMSO, or NMP
Base Requirement

or


,

, or

(excess)
Temp.[1][2] Requirement RT to


to

Regioselectivity Controlled by Pyrazole TautomersStrongly influenced by Sterics (favors less hindered N)
Common Side Reaction Poly-alkylation (if excess halide)Hydrolysis of halide (due to long reaction time)

Experimental Protocols

Method A: Mild Alkylation (Recommended for 2,4-DFB)

Use this for 2,4-difluorobenzyl halides or simple unhindered pyrazoles.

Reagents:

  • Substituted Pyrazole (1.0 equiv)

  • 2,4-Difluorobenzyl bromide (1.1 equiv)

  • Potassium Carbonate (

    
    ) (2.0 equiv)
    
  • Acetonitrile (MeCN) [0.2 M concentration]

Procedure:

  • Charge a round-bottom flask with Pyrazole and

    
     in MeCN.
    
  • Stir at Room Temperature (RT) for 15 minutes to allow deprotonation/equilibration.

  • Add 2,4-Difluorobenzyl bromide dropwise.

  • Monitor by TLC/LCMS. Reaction typically complete within 2 hours at RT.

  • Workup: Filter solids, concentrate filtrate, and purify via flash chromatography (Hex/EtOAc).

Method B: Forcing Alkylation (Required for 2,6-DFB)

Use this for 2,6-difluorobenzyl halides to overcome the electrostatic/steric barrier.

Reagents:

  • Substituted Pyrazole (1.0 equiv)

  • 2,6-Difluorobenzyl bromide (1.2 - 1.5 equiv)

  • Sodium Hydride (NaH, 60% dispersion) (1.2 equiv) OR Cesium Carbonate (

    
    ) (2.5 equiv)
    
  • DMF or DMSO (Anhydrous) [0.5 M concentration]

Procedure:

  • Safety: If using NaH, conduct under inert atmosphere (

    
    /Ar).
    
  • Dissolve Pyrazole in anhydrous DMF/DMSO and cool to

    
    .
    
  • Add NaH portion-wise. Evolution of

    
     gas will occur. Stir for 30 min at 
    
    
    
    then warm to RT for 30 min.
    • Alternative: If using

      
      , simply mix at RT.
      
  • Add 2,6-Difluorobenzyl bromide.[3]

  • Heat the reaction to

    
     .
    
  • Monitor closely. Reaction typically requires 4–8 hours at elevated temperature.

  • Workup: Quench with water (carefully if NaH used), extract with EtOAc (

    
    ), wash organics with LiCl solution (to remove DMF), dry, and purify.
    

Decision Logic for Process Optimization

When developing a new synthesis involving these moieties, follow this logic flow to minimize impurity formation and maximize yield.

Optimization_Flow Start Start: Pyrazole Alkylation Check_Halide Identify Halide Structure Start->Check_Halide Is_26 Is it 2,6-Difluoro? Check_Halide->Is_26 Path_24 Use Method A (MeCN, K2CO3, RT) Is_26->Path_24 No (e.g., 2,4-DFB) Path_26 Use Method B (DMF, NaH/Cs2CO3, Heat) Is_26->Path_26 Yes Check_Conversion Check Conversion @ 2h Path_24->Check_Conversion Done Proceed to Workup Check_Conversion->Done >95% Check_Conversion->Path_26 <50% (Unexpectedly Slow) Monitor_Side Monitor for Halide Hydrolysis Path_26->Monitor_Side Monitor_Side->Done Complete Add_Reagent Add 0.2 eq Halide Monitor_Side->Add_Reagent Stalled Add_Reagent->Monitor_Side

Figure 2: Process Optimization Decision Tree.

Troubleshooting & Regioselectivity Notes

Regioselectivity (N1 vs N2)

If your pyrazole is asymmetric (e.g., 3-methylpyrazole), the site of alkylation is governed by the interplay of thermodynamics and sterics.

  • 2,4-DFB: Often yields a mixture closer to the statistical or thermodynamic ratio (usually favoring the less hindered nitrogen, but

    
    -alkylation adjacent to substituents is possible).
    
  • 2,6-DFB: The massive steric bulk of the 2,6-difluorobenzyl group strongly disfavors alkylation at the more hindered nitrogen (adjacent to a bulky C3 substituent). Expect higher regioselectivity favoring the less hindered position compared to the 2,4-isomer [1, 2].

Common Pitfalls
  • Halide Hydrolysis: In Method B (Method 2,6), the long reaction times and wet solvents can hydrolyze the benzyl bromide to benzyl alcohol. Correction: Ensure anhydrous DMF/DMSO and keep the system under Nitrogen.

  • Incomplete Reaction: 2,6-DFB reactions often stall at 80-90% conversion. Correction: Do not prolong heating indefinitely as degradation occurs. Add a "chaser" of 0.1–0.2 equiv of fresh halide if the reaction stalls.

References

  • Regioselectivity in Pyrazole Alkylation

    • Title: Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions.[4][5]

    • Source: National Institutes of Health (PubMed)
    • URL:[Link]

  • Steric Effects in

    
     Reactions: 
    
    • Title: Characteristics of the ngcontent-ng-c2372798075="" _nghost-ng-c2478785287="" class="inline ng-star-inserted">

      
       Reaction (Steric Hindrance and Substituent Effects).[6]
      
    • Source: Chemistry LibreTexts.
    • URL:[Link]

  • Electronic Effects of Fluorine

    • Title: Origin of the Benzylic Effect (Electrost
    • Source: N
    • URL:[Link]

Sources

Validation

Infrared (IR) spectroscopy peaks of 1-[(2,6-Difluorophenyl)methyl]-4-nitro-1H-pyrazole

Technical Comparison of IR Signatures: 1-[(2,6-Difluorophenyl)methyl]-4-nitro-1H-pyrazole Executive Summary & Application Scope Compound: 1-[(2,6-Difluorophenyl)methyl]-4-nitro-1H-pyrazole CAS: (Analogous to 1240570-25-5...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Comparison of IR Signatures: 1-[(2,6-Difluorophenyl)methyl]-4-nitro-1H-pyrazole

Executive Summary & Application Scope

Compound: 1-[(2,6-Difluorophenyl)methyl]-4-nitro-1H-pyrazole CAS: (Analogous to 1240570-25-5, 2,4-isomer) Primary Application: Critical intermediate in the synthesis of kinase inhibitors (e.g., c-Met, ALK pathways) and advanced agrochemical fungicides.

This guide provides a definitive spectroscopic analysis of 1-[(2,6-difluorophenyl)methyl]-4-nitro-1H-pyrazole. Unlike generic pyrazoles, the specific 2,6-difluoro substitution pattern introduces unique vibrational modes in the fingerprint region (


) that are critical for quality control (QC) and distinguishing this isomer from its 2,4-difluoro or non-fluorinated analogs during scale-up synthesis.

Experimental Methodology

To ensure reproducibility, the following protocol is recommended for acquiring the reference spectrum.

  • Technique: Fourier Transform Infrared Spectroscopy (FTIR).[1]

  • Sampling Mode: Attenuated Total Reflectance (ATR) on a Diamond/ZnSe crystal is preferred for neat solid samples due to ease of cleaning and lack of hygroscopic interference.

  • Alternative: KBr Pellet (1-2 mg sample in 200 mg KBr). Note: Ensure KBr is dry to avoid O-H interference around 3400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Scans: 16–32 scans to resolve weak aromatic overtones.

Detailed Peak Assignment & Analysis

The IR spectrum of this molecule is a composite of three distinct vibrational domains: the Nitro group , the Pyrazole core , and the 2,6-Difluorobenzyl moiety .

A. Functional Group Region ( )
Frequency (

)
IntensityVibrational Mode AssignmentMechanistic Insight
3100–3050 Weak

Stretching vibrations of protons on the pyrazole (C3-H, C5-H) and difluorophenyl rings.
2950–2850 Weak/Med

Asymmetric and symmetric stretching of the methylene (

) bridge. Absence confirms no solvent contamination.
1560–1530 Strong

Nitro Asymmetric Stretch. The electron-withdrawing pyrazole ring typically shifts this to the higher end of the range compared to nitrobenzene.
1360–1330 Strong

Nitro Symmetric Stretch. Paired with the asymmetric peak; the gap (

) is characteristic of aromatic nitro groups.
B. Fingerprint & Isomer Identification Region ( )

This region is the "genetic code" of the molecule, distinguishing the 2,6-difluoro pattern from impurities.

Frequency (

)
IntensityVibrational Mode AssignmentMechanistic Insight
1620–1590 Medium

Skeletal vibrations of the pyrazole and benzene rings. Enhanced by fluorine substitution.
1290–1270 Strong

Primary Fluorine Marker. The C-F bond stretch is intense and broad. In 2,6-difluoro systems, this often couples with ring breathing modes.
1050–1000 Medium

Secondary C-F band/Ring deformation. Distinctive for fluoro-aromatics.
800–750 Strong

1,2,3-Trisubstituted Benzene Pattern. The 2,6-difluoro substitution leaves 3 adjacent protons (H3, H4, H5). This creates a specific "3-adjacent" wagging pattern, unlike the 2,4-isomer.
~720 Medium

Methylene rocking vibration, often visible in benzyl derivatives.

Comparative Analysis: Validating Identity

To objectively validate the product, compare its spectrum against these three specific alternatives.

Scenario A: The Precursor (4-Nitro-1H-pyrazole)
  • Key Difference: The precursor has a free N-H group.

  • Spectral Shift: Look for the disappearance of the broad, hydrogen-bonded N-H stretch (

    
    ) . If this peak remains, the N-alkylation reaction is incomplete.
    
Scenario B: The Non-Fluorinated Analog (1-Benzyl-4-nitro-1H-pyrazole)
  • Key Difference: Lack of Fluorine atoms.

  • Spectral Shift: The non-fluorinated analog lacks the intense C-F stretches at

    
     . Additionally, the aromatic OOP bending region will reflect a mono-substituted benzene (strong peaks at ~690 and 750 cm⁻¹) rather than the 1,2,3-trisubstituted pattern of the 2,6-difluoro group.
    
Scenario C: The Regioisomer (1-[(2,4-Difluorophenyl)methyl]-4-nitro-1H-pyrazole)
  • Key Difference: Fluorine position (2,4 vs 2,6).

  • Spectral Shift: This is the most critical QC check.

    • 2,6-Difluoro (Target): Symmetrical substitution. OOP bends correspond to 3 adjacent hydrogens (

      
      ).
      
    • 2,4-Difluoro (Impurity): Asymmetrical. OOP bends correspond to isolated H (position 3) and 2 adjacent H's (positions 5,6). This results in a more complex fingerprint with split peaks in the

      
       range.
      

Structural Visualization & Signaling Pathway

The following diagram illustrates the key vibrational nodes and the logical flow for spectroscopic validation.

IR_Analysis Molecule 1-[(2,6-Difluorophenyl)methyl]- 4-nitro-1H-pyrazole Nitro Nitro Group (NO2) QC: Reaction Success Molecule->Nitro Benzyl 2,6-Difluorobenzyl QC: Isomer Purity Molecule->Benzyl Pyrazole Pyrazole Core QC: Scaffold Integrity Molecule->Pyrazole Peak_NO2_Asym Asym Stretch ~1530 cm-1 Nitro->Peak_NO2_Asym Peak_NO2_Sym Sym Stretch ~1350 cm-1 Nitro->Peak_NO2_Sym Peak_CF C-F Stretch ~1280 cm-1 (Strong) Benzyl->Peak_CF Peak_OOP OOP Bending ~780 cm-1 (3-Adj Protons) Benzyl->Peak_OOP Peak_CN C=N Ring Stretch ~1590 cm-1 Pyrazole->Peak_CN

Figure 1: Vibrational mapping of 1-[(2,6-Difluorophenyl)methyl]-4-nitro-1H-pyrazole, highlighting critical diagnostic peaks for quality control.

References

  • Vibrational Assignment of Difluorobenzyl Radicals : Lee, S. K., & Lee, S. K. (2000). Observation of Vibronic Emission Spectrum of the Jet-Cooled 2,6-Difluorobenzyl Radical. The Journal of Physical Chemistry A, 104(29), 6661–6665. Link

  • Nitropyrazole Synthesis & Characterization : Tsyshevsky, R. V., et al. (2015). Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules, 20(12), 21636–21657. Link

  • General IR Interpretation of Pyrazoles: Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. 3rd Edition. Wiley. (Standard Reference Text).
  • Comparative Isomer Data (2,4-Difluoro analog) : Vibrant Pharma Inc.[2] Catalog Entry for 1-[(2,4-Difluorophenyl)methyl]-4-nitro-1H-pyrazole. Link

Sources

Comparative

Definitive Structural Elucidation of 1-[(2,6-Difluorophenyl)methyl]-4-nitro-1H-pyrazole

The following guide provides a technical comparison of structural determination methods for 1-[(2,6-Difluorophenyl)methyl]-4-nitro-1H-pyrazole , focusing on the superiority of Single Crystal X-Ray Diffraction (SC-XRD) ov...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a technical comparison of structural determination methods for 1-[(2,6-Difluorophenyl)methyl]-4-nitro-1H-pyrazole , focusing on the superiority of Single Crystal X-Ray Diffraction (SC-XRD) over spectroscopic alternatives for resolving regioisomeric ambiguity.

A Comparative Guide: SC-XRD vs. NMR Spectroscopy

Executive Summary: The Regioisomer Challenge

In the development of pyrazole-based pharmacophores, the N-alkylation of 4-nitro-1H-pyrazole with 2,6-difluorobenzyl halides presents a critical regioselectivity challenge. The reaction can theoretically yield two isomers: the N1-alkyl (kinetically and thermodynamically favored in specific conditions) and the N2-alkyl product.

While Nuclear Magnetic Resonance (NMR) is the standard for solution-phase characterization, it often fails to definitively distinguish between N1 and N2 isomers in benzyl-substituted pyrazoles due to the lack of distinct through-bond coupling pathways across the quaternary pyrazole nitrogens.

The Solution: This guide establishes Single Crystal X-Ray Diffraction (SC-XRD) as the requisite "product" for structural determination. Unlike NMR, SC-XRD provides absolute spatial resolution, confirming not only the N1-regiochemistry but also revealing the intramolecular C-H···F interactions and


-stacking motifs unique to the 2,6-difluoro substitution pattern.

Technical Comparison: SC-XRD vs. Spectroscopic Alternatives

The following table compares the performance of SC-XRD against high-field NMR (1H/13C/NOESY) for this specific molecular class.

FeatureSC-XRD (The Product) High-Field NMR (500 MHz) Powder XRD (PXRD)
Primary Output 3D Atomic Coordinates (CIF)Chemical Shifts (

), Couplings (

)
Bulk Phase Identity (2

)
Regioisomer Certainty Absolute (100%) Inferential (Ambiguous for N1/N2)Low (Requires reference pattern)
Interaction Insight Visualizes Non-covalent Interactions (e.g., C-H···F)Indirect (Chemical shift perturbation)None
Sample Requirement Single Crystal (

mm)
Solution (~5 mg)Polycrystalline Powder
Turnaround Time 24–48 Hours (including growth)< 1 Hour< 1 Hour
Cost Efficiency High Initial Setup / Low per runLowLow
Why SC-XRD Wins for this Molecule

For 1-[(2,6-Difluorophenyl)methyl]-4-nitro-1H-pyrazole , the symmetry of the 2,6-difluorophenyl ring renders the protons enantiotopic in solution, simplifying the NMR spectrum but masking steric information. SC-XRD captures the static conformation , revealing if the 2,6-difluoro motif locks the benzyl ring orthogonal to the pyrazole core—a critical parameter for binding affinity in protein pockets.

Experimental Protocol: Crystal Structure Determination

This protocol is designed to maximize the probability of obtaining diffraction-quality crystals for 4-nitro-1H-pyrazole derivatives.

Phase 1: Crystallization (The Critical Step)
  • Method: Slow Evaporation.

  • Solvent System: Ethanol/Ethyl Acetate (1:1 v/v) or Acetonitrile.

  • Rationale: Nitro-pyrazoles are polar; the 2,6-difluoro motif adds lipophilicity. A semi-polar solvent mixture balances solubility with slow nucleation.

  • Protocol:

    • Dissolve 20 mg of the synthesized solid in 2 mL of solvent.

    • Filter through a 0.45

      
      m PTFE syringe filter into a clean scintillation vial.
      
    • Cover with parafilm and poke 3–4 small holes.

    • Store in a vibration-free environment at 20°C.

    • Harvest: Inspect after 48–72 hours for colorless prismatic crystals.

Phase 2: Data Collection & Refinement
  • Instrument: Bruker D8 QUEST or equivalent diffractometer.

  • Source: Mo-K

    
     (
    
    
    
    Å). Note: Mo is preferred over Cu for nitro groups to minimize absorption, though Cu is acceptable for small organic molecules.
  • Temperature: 100 K (Cryostream). Essential to freeze benzyl ring rotation and reduce thermal ellipsoids.

  • Strategy:

    • Mount crystal on a Mitegen loop with Paratone oil.

    • Collect full sphere of data (completeness > 99%).

    • Structure Solution: SHELXT (Intrinsic Phasing).

    • Refinement: SHELXL (Least Squares).

    • Validation: Check for disorder in the difluorophenyl ring (rotational disorder is common if packing is loose).

Structural Insights & "Attractive Interactions"

Recent studies (Norman et al., 2022) highlight that the regioselectivity in similar pyrazoles is driven by "attractive interactions" in the crystal lattice.[1]

  • N1 vs N2 Proof: The SC-XRD solution will show the benzyl carbon bonded to the nitrogen adjacent to the carbon backbone (N1), rather than the nitrogen adjacent to the other nitrogen (N2).

  • Fluorine Interactions: Expect to observe C-H···F-C weak hydrogen bonds (

    
     Å) between the pyrazole C5-proton and the ortho-fluorine of the benzyl ring. This interaction often stabilizes the "twisted" conformation, distinct from non-fluorinated analogs.
    

Workflow Visualization

The following diagram illustrates the decision logic and workflow for definitive structural assignment.

G Start Crude Reaction Mixture (Alkylation of 4-nitro-1H-pyrazole) Purification Column Chromatography (Isolate Major Isomer) Start->Purification NMR 1H NMR Analysis (Ambiguous N1 vs N2) Purification->NMR Crystallization Crystallization (EtOH/EtOAc Slow Evap) NMR->Crystallization Inconclusive Regiochemistry XRD SC-XRD Data Collection (Mo-Kα, 100 K) Crystallization->XRD Diffraction Quality Crystals Structure Structure Solution (SHELXT) Definitive N1 Assignment XRD->Structure Structure->Start Optimize Synthesis Conditions (Based on Regioselectivity) Analysis Interaction Analysis (C-H...F Contacts) Structure->Analysis

Caption: Workflow for resolving pyrazole regiochemistry, moving from ambiguous NMR data to definitive SC-XRD structural solution.

References

  • Norman, N. J., Bao, S. T., Curts, L., et al. (2022).[1] Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry, 87(15), 10018–10025.[1] [Link][1]

  • Llamas-Saiz, A. L., Foces-Foces, C., et al. (1994). Structure of 4-nitropyrazole.[2][3][4] Acta Crystallographica Section C, 50(11), 1769-1771. [Link]

  • Cambridge Crystallographic Data Centre (CCDC). (2023).[5] CSD-System: The world’s repository for small molecule crystal structures.[Link]

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 1-[(2,6-Difluorophenyl)methyl]-4-nitro-1H-pyrazole

Executive Summary: Operational Hazard Profile Immediate Action Required: This compound presents a dual-hazard profile combining the energetic potential of a nitro-substituted azole with the combustion toxicity of a fluor...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Operational Hazard Profile

Immediate Action Required: This compound presents a dual-hazard profile combining the energetic potential of a nitro-substituted azole with the combustion toxicity of a fluorinated aromatic .

Disposal protocols must address two critical failure points often overlooked in standard waste streams:

  • Thermal Instability: The 4-nitro-1H-pyrazole core possesses high nitrogen content, creating a risk of rapid exothermic decomposition if subjected to thermal shock or incompatible oxidizers.

  • Corrosive Combustion: Upon incineration, the 2,6-difluorophenyl moiety releases Hydrogen Fluoride (HF). Standard municipal or non-specialized chemical incinerators may be damaged by HF or fail to capture it , leading to regulatory violations and equipment failure.

Core Directive: This material must be segregated as High-BTU Halogenated Waste and directed solely to facilities equipped with caustic scrubbers.

Part 1: Chemical Profile & Risk Assessment

Senior Scientist Note: In the absence of compound-specific calorimetric data, we apply the "Worst-Case Functional Group" principle. We treat the nitro-pyrazole core as an energetic material until diluted.

Physicochemical Hazard Table
PropertyCharacteristicOperational Implication
Molecular Structure Nitro-heterocycle + Halogenated AreneHigh energy density; HF precursor.
Combustion Products NOx, HF, CO, CO2Requires Scrubber: Incineration releases hydrofluoric acid gas.
Stability Thermally sensitiveAvoid rotary evaporation to dryness at >50°C.
Reactivity Incompatible with strong bases/reducersRisk of runaway reaction with hydrides (e.g., LiAlH4).
RCRA Classification Not P/U Listed (typically)Classify by characteristic: D001 (Ignitable) or D003 (Reactive).

Part 2: Pre-Disposal Stabilization & Segregation

The Golden Rule: Never dispose of the solid neat compound if it can be avoided. Solubilization reduces shock sensitivity and thermal risks.

Step-by-Step Stabilization Protocol
  • Dilution: Dissolve solid waste in a compatible combustible solvent (Acetone, Methanol, or Ethyl Acetate). Aim for a concentration <10% w/v .

    • Why: This acts as a heat sink, preventing localized hot spots during transport or initial incineration injection.

  • Phlegmatization (If Drying is Necessary): If the material must be handled as a solid, wet it with 20% water or oil to desensitize friction hazards.

  • Container Selection: Use Polyethylene (HDPE) containers.

    • Critical: Avoid glass for final waste storage to prevent shrapnel in case of over-pressurization. Avoid metal containers if acidic impurities are present (corrosion risk).

Waste Segregation Logic (Visualized)

The following workflow dictates how to separate this specific compound from general lab waste to ensure regulatory compliance.

WasteSegregation Start Waste Generation: 1-[(2,6-Difluorophenyl)methyl]-4-nitro-1H-pyrazole StateCheck Physical State? Start->StateCheck Solid Solid Residue StateCheck->Solid Solution Solution StateCheck->Solution Dissolve Dissolve in Acetone/MeOH (<10% Conc.) Solid->Dissolve Stabilize Classification Classify Stream: HALOGENATED ORGANIC Solution->Classification Dissolve->Classification Forbidden FORBIDDEN: Non-Halogenated Stream Classification->Forbidden DO NOT MIX Allowed APPROVED: High-Temp Incinerator (w/ HF Scrubber) Classification->Allowed Route To

Caption: Segregation workflow emphasizing the critical requirement to classify as "Halogenated Organic" to prevent downstream equipment damage.

Part 3: Destruction & Final Disposal

Method: High-Temperature Incineration with Acid Gas Scrubbing.

The Mechanism of Destruction

Open burning is strictly prohibited.[1] The presence of the 2,6-difluorophenyl group dictates the disposal path. Upon combustion, the C-F bonds rupture, forming HF.



Operational Requirements for Disposal Facility

Ensure your waste contractor confirms the following capabilities:

  • Temperature: Chamber temperature >1100°C (2000°F) to ensure complete destruction of the nitro-pyrazole ring.

  • Residence Time: >2 seconds.

  • Scrubbing: Wet caustic scrubbers (NaOH) to neutralize HF gas into NaF (salt).

Labeling Instructions

Affix a hazardous waste label with the following specific constituents:

  • Primary Constituent: Acetone/Methanol (Solvent carrier).

  • Hazardous Additive: 1-[(2,6-Difluorophenyl)methyl]-4-nitro-1H-pyrazole.

  • Hazard Checkboxes: [x] Flammable [x] Toxic [x] Halogenated.

Part 4: Emergency Response (Spills)

In the event of a benchtop spill of the solid material:

  • Evacuate & Ventilate: Nitro-aromatics can be irritating to mucous membranes.

  • No Metal Tools: Do not use metal spatulas or dustpans. Metal-on-concrete friction can initiate energetic nitro compounds. Use antistatic plastic or conductive rubber scoops.

  • Solvent Dampening: Gently mist the spilled powder with water or acetone to prevent dust cloud formation (dust explosion risk).

  • Decontamination: Wash the surface with a 10% sodium carbonate solution to hydrolyze potential residues, followed by soap and water.

References

  • United States Environmental Protection Agency (EPA). Incineration of Halogenated Organic Compounds.[2] EPA Technical Guidance. Available at: [Link]

  • Tsang, W., et al. (1998).[3] On the Incinerability of Highly Fluorinated Organic Compounds.[2][4][5][6] Combustion Science and Technology.[2][4] Available at: [Link]

  • Code of Federal Regulations. 40 CFR Part 261 - Identification and Listing of Hazardous Waste. U.S. Government Publishing Office. Available at: [Link]

Sources

Handling

Personal Protective Equipment &amp; Handling Guide: 1-[(2,6-Difluorophenyl)methyl]-4-nitro-1H-pyrazole

Executive Safety Summary & Compound Identity Compound Name: 1-[(2,6-Difluorophenyl)methyl]-4-nitro-1H-pyrazole Structural Class: N-benzylated nitropyrazole Reference CAS (Positional Isomer): 1240570-25-5 (2,4-difluoro is...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary & Compound Identity

Compound Name: 1-[(2,6-Difluorophenyl)methyl]-4-nitro-1H-pyrazole Structural Class: N-benzylated nitropyrazole Reference CAS (Positional Isomer): 1240570-25-5 (2,4-difluoro isomer used for safety read-across)

Operational Risk Profile: This compound is a research-grade intermediate. In the absence of specific toxicological data for the 2,6-isomer, The Precautionary Principle applies: treat this substance as a potential mutagen, irritant, and acute toxin . The presence of the nitro group (


) suggests potential for energetic decomposition under high heat and biological activity (toxicity), while the difluorobenzyl moiety increases lipophilicity and skin permeation potential.

Critical Hazards (Read-Across Analysis):

  • Acute Toxicity (Oral/Inhalation): Likely Category 4 (Harmful).[1]

  • Skin/Eye Irritation: Likely Category 2 (Irritant).[1][2][3]

  • Sensitization Risk: High risk of residual alkylating agents (e.g., 2,6-difluorobenzyl halides) from synthesis.

  • Thermal Stability: Nitro-pyrazoles can be shock-sensitive or thermally unstable above 150°C.

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling quantities >10 mg.

PPE ComponentSpecificationScientific Rationale
Hand Protection Double Nitrile Gloves (min. 0.11 mm thickness)Permeation Defense: Fluorinated organics can permeate standard latex. Double gloving creates a sacrificial outer layer against the lipophilic benzyl group.
Eye Protection Chemical Splash Goggles (ANSI Z87.1+)Vapor/Dust Seal: Safety glasses are insufficient. The fine powder nature of pyrazoles poses a dust inhalation and ocular contact risk.
Respiratory Fume Hood (Face velocity: 100 fpm)Inhalation Control: Nitro-aromatics are often potent respiratory irritants. If hood work is impossible, use a P100/OV respirator.
Body Protection Tyvek® Lab Coat (Closed front)Particulate Barrier: Cotton coats trap dust. Tyvek repels particulates and prevents dermal absorption of the nitro compound.
Safe Handling Workflow (Logic & Causality)

The following workflow integrates safety checks with experimental success factors.

HandlingProtocol cluster_emergency Emergency Contingency Start Receipt of Chemical (1-[(2,6-Difluorophenyl)methyl]-4-nitro-1H-pyrazole) Inspect 1. Visual Inspection Check for yellow/orange crystalline solid Start->Inspect Verify Integrity Weighing 2. Weighing Protocol Use Anti-Static Gun + Analytical Balance (Inside Fume Hood) Inspect->Weighing If Intact Solubilization 3. Solubilization Preferred: DMSO, DMF, or DCM Avoid: Water (Hydrophobic) Weighing->Solubilization Dissolve immediately to reduce dust Reaction 4. Reaction Setup Inert Atmosphere (N2/Ar) Temp < 100°C (Nitro stability) Solubilization->Reaction Add to vessel Waste 5. Disposal Halogenated Organic Waste Stream Reaction->Waste Post-Experiment Spill Spill Event (>100mg) Cleanup Wet Wipe (Do not sweep) Treat as HazMat Spill->Cleanup

Figure 1: Operational workflow for handling fluorinated nitro-pyrazoles, emphasizing dust control and stability.

Detailed Protocol Steps:

Step 1: Solubilization & Stability

  • Solvent Choice: The 2,6-difluoro substitution creates a "grease ball" effect, making the compound highly hydrophobic.

    • Recommended: DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide) for biological assays; DCM (Dichloromethane) for synthesis.

    • Avoid: Water or low-molecular-weight alcohols (MeOH/EtOH) for initial dissolution, as precipitation may occur.

  • Causality: Dissolving the solid immediately upon weighing eliminates the risk of airborne dust inhalation, which is the primary route of exposure for this compound class.

Step 2: Reaction Environment

  • Inert Gas: Always handle under Nitrogen (

    
    ) or Argon.
    
  • Temperature Limit: Do not heat above 120°C without Differential Scanning Calorimetry (DSC) data. Nitro-pyrazoles possess high energy density; the nitro group can facilitate rapid decomposition.

Step 3: Waste Disposal

  • Classification: Halogenated Organic Waste .

  • Reasoning: The fluorine atoms require high-temperature incineration to prevent the formation of toxic byproducts. Do not mix with general organic waste if your facility separates halogenated streams.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 56965934, 1-[(2,4-Difluorophenyl)methyl]-4-nitro-1H-pyrazole. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Nitro Compounds. Retrieved from [Link]

Sources

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